molecular formula C9H10F2O2 B13719893 1-(Difluoromethyl)-3,5-dimethoxybenzene

1-(Difluoromethyl)-3,5-dimethoxybenzene

Cat. No.: B13719893
M. Wt: 188.17 g/mol
InChI Key: ZVHDLBNNVWRFIS-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3,5-dimethoxybenzene is a useful research compound. Its molecular formula is C9H10F2O2 and its molecular weight is 188.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,9H,1-2H3

InChI Key

ZVHDLBNNVWRFIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(F)F)OC

Origin of Product

United States

Foundational & Exploratory

1-(Difluoromethyl)-3,5-dimethoxybenzene CAS 1130808-88-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

A Lipophilic Hydrogen Bond Donor Scaffold for Medicinal Chemistry

Executive Summary

1-(Difluoromethyl)-3,5-dimethoxybenzene (CAS 1130808-88-6) represents a critical building block in modern medicinal chemistry, specifically within the "Magic Methyl" and bioisostere paradigms. As drug discovery shifts towards optimizing physicochemical properties without sacrificing potency, the difluoromethyl (


) group has emerged as a premier lipophilic hydrogen bond donor.[1] This scaffold allows researchers to modulate lipophilicity (

) and metabolic stability while retaining the hydrogen-bond donor capability of a hydroxyl group—often with improved membrane permeability.

This technical guide provides a comprehensive analysis of the compound's properties, synthetic accessibility, and application in structure-activity relationship (SAR) campaigns.

Part 1: Chemical Identity & Physical Properties[1][2][3]

The physicochemical profile of this compound makes it an ideal fragment for fragment-based drug discovery (FBDD). It balances the electron-donating effects of the methoxy groups with the electron-withdrawing nature of the difluoromethyl moiety.

Table 1: Physicochemical Specifications

PropertyValueNote
CAS Number 1130808-88-6
IUPAC Name This compound
Molecular Formula

Molecular Weight 188.17 g/mol
Boiling Point 86–88 °C @ 7 mmHgVolatile under high vacuum
Density 1.17 g/cm³
Flash Point 91 °C (196 °F)Combustible liquid
LogP (Predicted) ~2.1Moderate lipophilicity
H-Bond Donors 1 (Weak)Via

of

H-Bond Acceptors 42 oxygens + 2 fluorines
Part 2: The Bioisostere Logic

The strategic value of CAS 1130808-88-6 lies in the unique electronic properties of the difluoromethyl group. Unlike the trifluoromethyl (


) group, which is purely lipophilic and electron-withdrawing, the 

group contains a polarized

bond capable of acting as a weak hydrogen bond donor.
Mechanism of Action: The Lipophilic H-Bond Donor

In traditional SAR, replacing a hydroxyl (-OH) group with a methyl (-CH3) group dramatically increases lipophilicity but abolishes hydrogen bonding, often killing potency. The


 group bridges this gap:
  • Acidity: The electronegativity of the two fluorine atoms polarizes the C-H bond, making the proton acidic enough to act as a hydrogen bond donor.

  • Lipophilicity: Despite this polarity, the group remains overall lipophilic compared to -OH or -NH2.

  • Metabolic Blocking: The C-F bonds are metabolically robust, blocking the CYP450 oxidation often seen at benzylic positions.

BioisostereLogic Phenol Phenol (-OH) High H-Bond Donor Low LogP Metabolic Liability (Glucuronidation) Difluoro Difluoromethyl (-CF2H) Weak H-Bond Donor Moderate LogP Metabolic Stability Phenol->Difluoro Bioisosteric Replacement (Retains H-bond, Improves Permeability) Methyl Methyl (-CH3) No H-Bond Donor High LogP Metabolic Liability (Oxidation) Methyl->Difluoro Bioisosteric Replacement (Adds H-bond, Blocks Metabolism)

Figure 1: Strategic placement of the difluoromethyl group as a bioisostere for hydroxyl and methyl groups.[2][3][4]

Part 3: Synthetic Methodologies

While this compound is commercially available, in-house synthesis is often required for derivative generation. The most robust route involves the deoxofluorination of the corresponding aldehyde.

Protocol: Deoxofluorination of 3,5-Dimethoxybenzaldehyde

Reaction Overview:



Reagents:

  • Substrate: 3,5-Dimethoxybenzaldehyde (CAS 7311-34-4)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: Deoxofluor is thermally more stable than DAST.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve 3,5-dimethoxybenzaldehyde (10.0 mmol) in anhydrous DCM (40 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add DAST (12.0 mmol, 1.2 equiv) dropwise via syringe. Caution: DAST reacts violently with water. Ensure all glassware is dry.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor conversion via TLC (silica gel, Hexane/EtOAc) or LC-MS.

  • Quenching: Cool the mixture back to 0 °C. Quench carefully by dropwise addition of saturated aqueous

    
    . Gas evolution (
    
    
    
    ) will occur.
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the title compound as a colorless oil.
    

Alternative Route: Copper-Mediated Cross-Coupling For substrates sensitive to DAST, a transition-metal catalyzed approach can be used, though it is less atom-economical for this specific simple arene.

  • Reagents: 1-Iodo-3,5-dimethoxybenzene +

    
     + 
    
    
    
    +
    
    
    .
  • Conditions: DMF, 100 °C.

SynthesisWorkflow Start Precursor: 3,5-Dimethoxybenzaldehyde Process Reaction: DCM, 0°C to RT 4-12 Hours Start->Process Dissolve in dry DCM Reagent Fluorinating Agent: DAST or Deoxofluor (1.2 equiv) Reagent->Process Dropwise Addition Quench Quench: Sat. NaHCO3 (Gas Evolution!) Process->Quench Monitor TLC Isolate Product: This compound Quench->Isolate Extract & Purify

Figure 2: Standard operating procedure for the deoxofluorination synthesis route.

Part 4: Safety & Handling

Fluorinated aromatics and their precursors require strict safety adherence.[5]

  • DAST/Deoxofluor Hazards: These reagents liberates HF upon contact with moisture. Glassware etching may occur. Always keep calcium gluconate gel nearby in case of skin exposure.

  • Compound Handling: this compound causes skin (H315) and serious eye irritation (H319).[5][6]

  • Storage: Store in a cool, dry place under inert gas. Although the

    
     group is stable, the electron-rich ring can be susceptible to oxidation over long periods if exposed to air/light.
    
References
  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Thermo Scientific Chemicals. (n.d.).[7] "1-Fluoro-3,5-dimethoxybenzene Safety Data Sheet." Fisher Scientific. Link

  • Hu, J., et al. (2011).[8] "The New Kid on the Block: The Difluoromethyl Group." New Reactions. Link

  • BLD Pharm. (2024).[9] "Product Analysis: this compound." BLD Pharmatech.[9] Link

Sources

Technical Guide: 3,5-Dimethoxybenzene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthetic Architectures, and Therapeutic Applications

Executive Summary

The 3,5-dimethoxybenzene moiety (resorcinol dimethyl ether) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in oncology and neurology. Unlike its dihydroxy counterpart (resorcinol), the 3,5-dimethoxy motif offers superior metabolic stability by blocking rapid Phase II glucuronidation while maintaining the electron-rich


-system necessary for hydrophobic pocket occupancy. This guide provides a technical deep-dive into the design, synthesis, and biological validation of these derivatives, with a specific focus on tubulin-targeting agents (Combretastatins) and bioavailability-enhanced stilbenes (Pterostilbene).

Part 1: Chemical Rationale & Pharmacophore Analysis

Electronic and Steric Properties

The 3,5-dimethoxybenzene ring is characterized by two methoxy groups at the meta positions relative to the C1 attachment point.

  • Electronic Effect: The methoxy groups exert a strong electron-donating effect (

    
    ) via resonance, significantly increasing the electron density of the aromatic ring. This makes the ring susceptible to electrophilic aromatic substitution and enhances 
    
    
    
    -
    
    
    stacking interactions with electron-deficient amino acid residues (e.g., Phenylalanine, Tryptophan) in binding pockets.
  • Lipophilicity & Permeability: The methylation of the phenolic hydroxyls increases the

    
     value. For example, converting Resveratrol (3,5-dihydroxy) to Pterostilbene (3,5-dimethoxy) increases lipophilicity, facilitating passive transport across the blood-brain barrier (BBB) and cellular membranes.
    
Metabolic Stability: The Methylation Advantage

A critical failure point for many phenolic drugs is rapid metabolism. The 3,5-dihydroxy motif (found in Resveratrol) is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid excretion.

  • Mechanism: The 3,5-dimethoxy motif blocks these sites from direct conjugation.

  • Outcome: Pterostilbene exhibits ~80% bioavailability compared to ~20% for Resveratrol, primarily due to this structural modification [1].

Part 2: Synthetic Architectures

The construction of 3,5-dimethoxybenzene derivatives typically relies on coupling the pre-functionalized 3,5-dimethoxy aromatic ring to a second pharmacophore. Two dominant pathways are utilized: Wittig Olefination (for non-stereoselective stilbenes) and Suzuki-Miyaura Coupling (for stereocontrolled biaryls).

Synthesis Workflow Visualization

The following diagram outlines the decision tree for synthesizing these derivatives, highlighting the divergence between generating cis-stilbenes (Combretastatin-like) and trans-stilbenes (Pterostilbene-like).

Synthesis_Workflow Start Starting Material: 3,5-Dimethoxybenzaldehyde RouteA Route A: Wittig Olefination Start->RouteA + Phosphonium Ylide RouteB Route B: Suzuki-Miyaura Start->RouteB + Aryl Halide IntermedA Phosphonium Salt (Base: NaH or LiHMDS) RouteA->IntermedA IntermedB Boronic Acid (Cat: Pd(PPh3)4) RouteB->IntermedB ProductZ Z-Isomer (Cis) (Tubulin Inhibitor Focus) IntermedA->ProductZ Kinetic Control (Low Temp) ProductE E-Isomer (Trans) (Chemopreventive Focus) IntermedA->ProductE Thermodynamic Control IntermedB->ProductE Stereospecific

Figure 1: Synthetic pathways for 3,5-dimethoxybenzene scaffolds. Route A is preferred for Combretastatin analogs (Z-isomer), while Route B favors thermodynamic E-isomers.

Part 3: Therapeutic Applications & Case Studies

Oncology: Tubulin Destabilizers (Combretastatin A-4)

The most potent application of this scaffold is in the Combretastatin class (specifically CA-4).[1][2]

  • Structure: CA-4 features a 3,4,5-trimethoxy A-ring and a 3-hydroxy-4-methoxy B-ring. While CA-4 is trimethoxy, the 3,5-substituents are the primary anchors in the hydrophobic pocket of the colchicine binding site on

    
    -tubulin.
    
  • Mechanism: The compound binds at the interface of

    
    - and 
    
    
    
    -tubulin, preventing the curved-to-straight conformational change necessary for microtubule polymerization. This leads to G2/M cell cycle arrest and vascular collapse in tumors [2].
Chemoprevention: Pterostilbene
  • Structure: trans-3,5-dimethoxy-4'-hydroxystilbene.

  • Mechanism: Acts as a PPAR

    
     agonist and Nrf2 activator. The 3,5-dimethoxy groups prevent rapid metabolism, allowing the molecule to reach effective plasma concentrations to inhibit oxidative stress and inflammation [3].
    
Comparative SAR Data

The table below illustrates the impact of the methoxy substitution pattern on biological activity.

CompoundStructure (A-Ring)TargetIC50 (Tumor Cell Lines)Bioavailability
Resveratrol 3,5-OHMulti-target15 - 20

M
Low (<20%)
Pterostilbene 3,5-OMePPAR

, COX-2
2 - 10

M
High (~80%)
Combretastatin A-4 3,4,5-OMeTubulin0.003

M (3 nM)
Moderate (Prodrug req.)
DMU-212 3,4,5-OMeCYP1B10.2

M
High

Part 4: Experimental Protocols

Protocol: Wittig Synthesis of 3,5-Dimethoxystilbene

Objective: Synthesis of a representative stilbene derivative using 3,5-dimethoxybenzaldehyde.

Reagents:

  • 3,5-Dimethoxybenzaldehyde (1.0 eq)

  • Benzyltriphenylphosphonium chloride (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend Benzyltriphenylphosphonium chloride in anhydrous THF at 0°C.

  • Deprotonation: Add KOtBu portion-wise over 15 minutes. The solution will turn deep orange/red, indicating ylide formation. Stir for 30 minutes at 0°C.

  • Addition: Dropwise add 3,5-Dimethoxybenzaldehyde (dissolved in minimal THF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[3]

  • Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude product (E/Z mixture) is purified via Flash Column Chromatography on silica gel.

    • Note: To isolate the Z-isomer (often the active tubulin inhibitor), careful gradient elution is required, as the Z-isomer is typically less polar than the E-isomer.

Protocol: Tubulin Polymerization Inhibition Assay

Objective: Quantify the ability of the derivative to inhibit microtubule assembly in vitro.

Reagents:

  • Purified Tubulin protein (>99%, porcine brain source)

  • GTP (Guanoisne Triphosphate)

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)

  • Test Compound (dissolved in DMSO)

Methodology:

  • Preparation: Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP. Keep on ice.

  • Incubation: In a 96-well plate (pre-warmed to 37°C), add 5

    
    L of test compound (various concentrations) or vehicle (DMSO).
    
  • Initiation: Add 95

    
    L of the tubulin/GTP mixture to the wells.
    
  • Measurement: Immediately place in a kinetic plate reader at 37°C. Measure absorbance at 340 nm (turbidimetry) or fluorescence (if using DAPI-labeled tubulin) every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time.

    • Control: Shows a sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Inhibitor:[1][2][4][5][6] Shows a flattened curve (suppressed elongation).

    • Calculation: Determine the IC50 based on the reduction of the Vmax (rate of polymerization) compared to control [4].

Part 5: Mechanism of Action Visualization

The following diagram details the signaling cascade initiated by 3,5-dimethoxybenzene derivatives (specifically CA-4 types) binding to the colchicine site.

MOA_Pathway Ligand 3,5-Dimethoxy Derivative (Ligand) Tubulin Beta-Tubulin (Colchicine Site) Ligand->Tubulin Binds with High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Vascular Vascular Shutdown (Endothelial Cell Retraction) Tubulin->Vascular Cytoskeleton Collapse Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Failure Triggers Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Figure 2: Mechanism of Action.[5] Binding to


-tubulin prevents polymerization, triggering dual pathways: tumor cell apoptosis and vascular disruption.

References

  • Kapetanovic, I. M., et al. (2011). "Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats." Cancer Chemotherapy and Pharmacology.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[7][8][9] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry.

  • McCormack, D., & McFadden, D. (2013). "Pterostilbene and cancer: current review." Journal of Surgical Research.

  • Hamel, E. (2003). "Evaluation of antimitotic agents by quantitative video microscopy and tubulin polymerization assays." Cell Cycle.[2][5][7][10]

Sources

The Difluoromethyl (-CF₂H) Group: A Lipophilic Hydrogen Bond Donor for Modern Drug Design

[1][2][3][4][5]

Executive Summary: The Lipophilic Donor Paradox

In medicinal chemistry, hydrogen bond donors (HBDs) like hydroxyl (-OH) and amine (-NH) groups are critical for target affinity but often detrimental to membrane permeability and pharmacokinetic (PK) profiles due to high desolvation costs. The difluoromethyl group (-CF₂H) represents a unique solution to this "polarity-permeability" trade-off.

Unlike classic HBDs, the -CF₂H moiety functions as a lipophilic hydrogen bond donor . It is capable of satisfying hydrogen bond acceptor (HBA) pockets in protein targets while simultaneously increasing lipophilicity and metabolic stability.[1] This guide details the physicochemical basis of this phenomenon, provides protocols for its quantification, and outlines strategic applications in lead optimization.

Fundamental Chemistry: The Electronic Mechanism

The hydrogen bond donating capability of the -CF₂H group arises from the strong electron-withdrawing effect of the two geminal fluorine atoms.

Polarization and Acidity

Fluorine is the most electronegative element (



  • Bond Polarization: The C-H bond in -CF₂H is highly polarized compared to a methyl group (-CH₃), but the group overall remains lipophilic because the C-F bonds shield the polar core.

  • Acidity (pKa): While much less acidic than a phenol or alcohol (pKa ~10-16), the C-H bond in activated -CF₂H systems (e.g.,

    
    -to-heteroatoms or aromatics) exhibits measurable H-bond acidity.
    
Comparison of Bioisosteres
FeatureHydroxyl (-OH)Difluoromethyl (-CF₂H)Methyl (-CH₃)
H-Bond Donor StrongWeak to ModerateNone
Lipophilicity Hydrophilic (Lowers LogP)Lipophilic (Raises LogP)Lipophilic (Raises LogP)
Desolvation Cost HighLowVery Low
Metabolic Stability Low (Glucuronidation)High (Blocks oxidation)Low (Oxidation site)

Experimental Quantification of H-Bond Acidity[2][7][8][9]

To rationally use -CF₂H as a donor, one must quantify its H-bond acidity (

NMR Titration
Protocol: Determination of Solute H-Bond Acidity ( ) via ¹H NMR

Objective: Measure the chemical shift difference (


2

Materials:

  • Compound: >95% purity, dried.

  • Solvent A (Reference): CDCl₃ (Deuterated Chloroform) – Non-H-bond accepting.

  • Solvent B (Probe): DMSO-d₆ (Deuterated Dimethyl Sulfoxide) – Strong H-bond acceptor.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow:

  • Sample Preparation:

    • Prepare Sample 1: Dissolve ~2-5 mg of the -CF₂H analog in 0.6 mL CDCl₃.

    • Prepare Sample 2: Dissolve ~2-5 mg of the -CF₂H analog in 0.6 mL DMSO-d₆.

    • Note: Concentration effects are minimal for C-H donors, but consistency is key.

  • Acquisition:

    • Acquire ¹H NMR spectra for both samples at 298 K.

    • Set relaxation delay (

      
      ) to 
      
      
      seconds to ensure full integration accuracy, though chemical shift is the primary metric.
    • Reference spectra carefully (TMS at 0.00 ppm or residual solvent peaks: CDCl₃ 7.26 ppm, DMSO 2.50 ppm).

  • Data Analysis:

    • Identify the characteristic triplet (or broad singlet) of the -CF₂H proton. Typically found between 5.5 – 7.5 ppm depending on the electronic environment.

    • Calculate the shift difference:

      
      [3][4][2]
      
  • Interpretation:

    • 
       ppm:  Negligible H-bond donor capability (similar to -CH₃).
      
    • 
       ppm:  Weak donor.
      
    • 
       ppm:  Significant lipophilic H-bond donor. (e.g., Ar-OCF₂H or electron-deficient Ar-CF₂H).
      

Validation: This method is self-validating. If the -CF₂H proton does not shift downfield in DMSO, it implies the C-H bond is not polarized enough to interact with the sulfoxide oxygen, confirming it will likely not interact with protein carbonyls.

Strategic Application in Drug Design

The -CF₂H group should be deployed when specific multiparametric optimization (MPO) issues arise.

Scenario A: Permeability Optimization (The -OH Replacement)

Problem: A lead compound has high potency due to a critical H-bond with the target but suffers from poor passive permeability (low LogP, high PSA) or rapid Phase II metabolism (glucuronidation). Solution: Replace -OH with -CF₂H.

  • Effect: The -CF₂H group maintains the H-bond interaction (albeit weaker) but sheds the desolvation penalty. This often results in a dramatic increase in membrane permeability (

    
    ) and oral bioavailability (
    
    
    ).
Scenario B: Potency Enhancement (The -CH₃ Replacement)

Problem: A lead compound with a methyl group fits a hydrophobic pocket but lacks sufficient potency. Solution: Replace -CH₃ with -CF₂H.

  • Effect: The steric volume remains similar (Bioisosteric), but the -CF₂H can now recruit a backbone carbonyl or water molecule for a new H-bond interaction, potentially boosting potency by 10-100 fold while blocking metabolic demethylation.

Biological Signaling & Decision Logic

The following diagram illustrates the decision process for incorporating -CF₂H during Lead Optimization.

CF2H_Optimization_LogicStartLead Compound OptimizationIssue_IDIdentify Limiting PropertyStart->Issue_IDBranch_MetabIssue: Metabolic Instability(e.g., OH glucuronidation or CH3 oxidation)Issue_ID->Branch_MetabBranch_PermIssue: Low Permeability(High PSA / Low LogP)Issue_ID->Branch_PermBranch_PotencyIssue: Potency Ceiling(Need extra binding energy)Issue_ID->Branch_PotencyAction_OH_CF2HStrategy: Replace -OH with -CF2HBranch_Metab->Action_OH_CF2HIf OH is soft spotAction_CH3_CF2HStrategy: Replace -CH3 with -CF2HBranch_Metab->Action_CH3_CF2HIf CH3 is soft spotBranch_Perm->Action_OH_CF2HRemove desolvation penaltyBranch_Potency->Action_CH3_CF2HAdd H-bond donorCheck_HBDValidate H-Bond Acidity(NMR Delta-delta Method)Action_OH_CF2H->Check_HBDAction_CH3_CF2H->Check_HBDOutcome_1Result: Improved BioavailabilityMaintained AffinityCheck_HBD->Outcome_1Delta > 0.5 ppmOutcome_2Result: Increased Potency(New H-Bond + Metabolic Block)Check_HBD->Outcome_2Delta > 0.2 ppm

Caption: Decision tree for deploying -CF₂H bioisosteres to solve specific ADME/Potency bottlenecks.

Case Study Data: Physicochemical Comparison

The following table summarizes data derived from Zafrani et al. and internal datasets, comparing the properties of a phenol, a difluoromethyl ether, and a methyl ether.

ParameterPhenol (Ar-OH)Difluoromethyl Ether (Ar-OCF₂H)Methyl Ether (Ar-OCH₃)
H-Bond Acidity (

)
0.600.10 - 0.160.00
H-Bond Basicity (

)
0.300.080.28

LogP (vs H)
-0.67+0.55-0.02
NMR

(ppm)
> 2.0~0.6 - 0.8~0.0
Primary Utility High PotencyPermeability + PotencyLipophilicity Only

Note: The Ar-OCF₂H group retains significant donor ability compared to the methyl ether, allowing it to mimic the phenol's interaction with reduced polarity.

Visualization of Interaction

The diagram below visualizes the electronic environment of the -CF₂H group interacting with a protein carbonyl.

CF2H_Interactioncluster_dipoleDipole GenerationC_alphaCF1FC_alpha->F1InductivePullF2FC_alpha->F2H_donorHC_alpha->H_donorAcceptor_OOH_donor->Acceptor_OLipophilic H-Bond(Weak-Moderate)ProteinProteinBackboneAcceptor_O->Protein

Caption: Mechanistic view of F-induced C-H polarization facilitating H-bonding with a protein acceptor.

References

  • Zafrani, Y., et al. (2017).[5] "Difluoromethyl Bioisosteres: Structural, Physicochemical, and Hydrogen Bonding Properties." Journal of Medicinal Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews. Link

  • Paolella, M. E., et al. (2025).[3][6] "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bonding of the difluoromethyl group." Journal of Organic Chemistry. Link

Technical Guide: Trifluoromethyl vs. Difluoromethyl Arenes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic distinctions between trifluoromethyl (


) and difluoromethyl (

) arenes.

Executive Summary

In the optimization of small molecule therapeutics, the "Magic Methyl" effect—where a single methyl group boosts potency by orders of magnitude—has evolved into the "Fluorine Effect." While the trifluoromethyl group (


) has long been the gold standard for increasing metabolic stability and lipophilicity, the difluoromethyl group (

) has emerged as a distinct, non-classical bioisostere.

The Core Distinction:

  • 
      is a metabolic shield and a lipophilicity booster (hydrophobic).
    
  • 
      is a "Lipophilic Hydrogen Bond Donor" (amphipathic).
    

This guide analyzes the physicochemical divergence between these two motifs and provides validated protocols for their installation, focusing on the innate C-H functionalization of heterocycles.

Physicochemical Matrix: vs. [1][2][3][4][5][6][7]

The substitution of a single fluorine atom for hydrogen (


) fundamentally alters the vector of molecular interaction.
Comparative Data Table
PropertyMethyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
Hansch Lipophilicity (

)
0.560.880.65 (Context Dependent)
Hammett Constant (

)
-0.17 (Donor)0.54 (Strong EWG)0.32 (Moderate EWG)
H-Bond Capability NonePoor Acceptor (Weak)Donor (Primary) & Acceptor
Van der Waals Radius ~2.0 Å~2.7 Å~2.4 Å
Metabolic Liability High (Oxidation)InertLow (Resistant to CYP450)
Radical Character NucleophilicElectrophilic Nucleophilic
The "Lipophilic Hydrogen Bond Donor" Anomaly

The defining feature of


 is the acidity of its C-H bond. Due to the electronegativity of the two geminal fluorine atoms, the C-H bond is polarized, rendering the proton acidic enough to act as a weak-to-moderate hydrogen bond donor (HBD).
  • 
     Behavior:  Acts as a "grease ball," shedding water and burying itself in hydrophobic pockets.
    
  • 
     Behavior:  Can traverse lipid membranes (lipophilic) but retains the ability to anchor to protein backbones via H-bonding (polar interaction). It is often cited as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, but without the metabolic liability of rapid glucuronidation.
    
Visualization: Interaction Vectors

The following diagram illustrates the divergent interaction modes of these groups within a binding pocket.

G CF3_Node Trifluoromethyl (CF3) Hydrophobic Shield Receptor_Hydrophobic Hydrophobic Pocket (Val, Leu, Phe) CF3_Node->Receptor_Hydrophobic Strong VdW Interactions Receptor_Polar Polar Residue (C=O backbone, Ser) CF3_Node->Receptor_Polar No Interaction Water Solvation Shell (Water) CF3_Node->Water Repulsion (Desolvation Penalty) CF2H_Node Difluoromethyl (CF2H) Lipophilic H-Bond Donor CF2H_Node->Receptor_Hydrophobic Moderate VdW CF2H_Node->Receptor_Polar H-Bond Donation (C-H ··· O) CF2H_Node->Water Weak Interaction

Caption: Comparative binding modes.


 relies on hydrophobic displacement, while 

utilizes a dual-mode (hydrophobic + H-bond donor) interaction.

Synthetic Divergence: Radical Polarity

The installation of these groups onto heterocycles often relies on radical chemistry.[1][2][3][4][5][6] However, the polarity of the radical species dictates the reaction conditions and regioselectivity.

The Polarity Reversal
  • 
     (Electrophilic):  The trifluoromethyl radical is highly electrophilic.[1][2][4][5][6] It reacts poorly with electron-deficient heterocycles (like pyridinium) unless specific conditions are met. It prefers electron-rich positions.
    
  • 
     (Nucleophilic):  The difluoromethyl radical behaves similarly to alkyl radicals—it is nucleophilic .[1][2][4][5] This makes it ideal for Minisci-type reactions , where the nucleophilic radical attacks a protonated (electron-deficient) heterocycle.
    
Protocol: Innate C-H Difluoromethylation (Baran Method)

This protocol utilizes Zinc Difluoromethanesulfinate (DFMS), a bench-stable solid reagent that releases


 radicals under oxidative conditions.

Target: Direct C-H functionalization of N-heterocycles (e.g., Pyridines, Quinolines).

Reagents:

  • Substrate: Heterocycle (1.0 equiv)

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)

  • Solvent: DCM/Water (biphasic) or DMSO

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for protonating the heterocycle.

Step-by-Step Workflow:

  • Setup: To a vial equipped with a stir bar, add the heterocycle (0.5 mmol) and DFMS (295 mg, 1.5 mmol).

  • Solvation: Add DCM (2.0 mL) and Water (1.0 mL).

  • Activation: Add TFA (38

    
    L, 0.5 mmol). Note: This protonates the heterocycle, lowering its LUMO and activating it toward the nucleophilic 
    
    
    
    attack.
  • Initiation: Add TBHP (5.0 equiv) dropwise at

    
    , then warm to Room Temperature.
    
  • Reaction: Stir vigorously for 12–24 hours. The mixture may separate; vigorous stirring is essential for the biphasic system.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    and concentrate.
  • Purification: Flash chromatography. Regioselectivity usually favors the C2 or C4 positions (adjacent to Nitrogen) due to the Minisci mechanism.

Mechanism Visualization (Graphviz)

Baran_DFMS DFMS Zn(SO2CF2H)2 (DFMS) Radical_Gen Radical Gen (-SO2) DFMS->Radical_Gen Oxidation TBHP TBHP (Oxidant) TBHP->Radical_Gen CF2H_Rad •CF2H (Nucleophilic) Radical_Gen->CF2H_Rad Loss of SO2 Transition Radical Addition CF2H_Rad->Transition Attacks LUMO Heterocycle Heterocycle (Basic) Heterocycle_H Heterocycle-H+ (Activated) Heterocycle->Heterocycle_H + TFA Heterocycle_H->Transition Product CF2H-Heterocycle Transition->Product Oxidation -H+

Caption: The innate C-H difluoromethylation cycle. Nucleophilic


 targets the protonated (electrophilic) heterocycle.

Strategic Application in Drug Design

Bioisosterism Case Study: BMS-962212

A potent Factor Xa inhibitor developed by Bristol-Myers Squibb illustrates the utility of the


 group.
  • Challenge: The initial leads possessed a pyrazole group that suffered from poor oral bioavailability and rapid metabolic clearance.

  • Solution: Replacement of a methyl or trifluoromethyl group with C-linked difluoromethyl (

    
    ) .
    
  • Outcome:

    • H-Bonding: The

      
       proton formed a weak hydrogen bond with the carbonyl oxygen of the protein backbone (Gly216 in Factor Xa), improving potency.
      
    • Lipophilicity: It maintained sufficient lipophilicity for membrane permeability without the "solubility cliff" often seen with perfluorinated alkyls (

      
      ).
      
    • Bioavailability: The optimized compound (BMS-962212) showed significantly improved oral exposure compared to the

      
       analog.
      
Decision Guide: When to use which?
  • Use

    
     when: 
    
    • You need to block a metabolic soft spot (e.g., benzylic oxidation) completely.

    • You need to increase

      
       significantly to cross the Blood-Brain Barrier (BBB).
      
    • The binding pocket is strictly hydrophobic.

  • Use

    
     when: 
    
    • You need a Lipophilic H-Bond Donor to replace an -OH or -NH group (to improve permeability).

    • The

      
       analog is too lipophilic (high 
      
      
      
      leading to toxicity or poor solubility).
    • You are targeting a receptor with a carbonyl or acceptor group in a hydrophobic cleft.

References

  • Fujiwara, Y., et al. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99. [Link]

  • Zafrani, Y., et al. (2017).[7] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[7] [Link][7]

  • Duan, M., et al. (2024).[1][2][6] Why •CF2H is nucleophilic but[8][1][2][4][5][6] •CF3 is electrophilic in reactions with heterocycles.[1][2][4][5][6] Nature Communications, 15, 4630.[1] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Pruet, J. M., et al. (2012). Discovery of BMS-962212, a Highly Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(14), 4622-4628. [Link]

Sources

Methodological & Application

Application Note: Optimized Deoxofluorination Protocols for the Synthesis of 1-(Difluoromethyl)-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a definitive technical guide for the synthesis of 1-(difluoromethyl)-3,5-dimethoxybenzene from 3,5-dimethoxybenzaldehyde . The difluoromethyl (


) moiety is a critical lipophilic hydrogen bond donor in medicinal chemistry, acting as a bioisostere for alcohols and thiols while enhancing metabolic stability.

This guide moves beyond generic textbook procedures, offering optimized protocols for Deoxo-Fluor® and XtalFluor-E® reagents. These modern alternatives are prioritized over the traditional DAST reagent due to superior thermal stability and safety profiles, essential for scalable drug development workflows.

Reaction Mechanism & Chemical Strategy

The transformation relies on nucleophilic deoxofluorination . The carbonyl oxygen of the aldehyde acts as a nucleophile, attacking the sulfur center of the fluorinating reagent. This activates the oxygen for displacement. Subsequently, a fluoride ion (released from the reagent or an additive) acts as a nucleophile, displacing the activated oxygen species to form the gem-difluoride.

Electron-Electronic Considerations

The substrate, 3,5-dimethoxybenzaldehyde , is electron-rich. The methoxy groups at the meta positions increase the electron density of the aromatic ring.

  • Advantage: The carbonyl oxygen is more nucleophilic, facilitating the initial attack on the sulfur reagent.

  • Risk: Electron-rich benzylic centers can be prone to side reactions (e.g., polymerization or elimination) if the reaction mixture becomes too acidic or thermally stressed.

Mechanistic Pathway Visualization

ReactionMechanism Aldehyde 3,5-Dimethoxybenzaldehyde Intermediate Activated Alkoxy-Aminosulfur Intermediate Aldehyde->Intermediate Nucleophilic Attack (O -> S) Reagent Aminosulfur Trifluoride (Deoxo-Fluor) Reagent->Intermediate - F- Transition Carbocation-like Transition State Intermediate->Transition C-O Bond Scission Product 1-(Difluoromethyl)- 3,5-dimethoxybenzene Transition->Product Geminal Fluorination (+2 F-)

Figure 1: Mechanistic pathway of aldehyde deoxofluorination. The reaction proceeds via an activated intermediate followed by fluoride displacement.

Reagent Selection Matrix

For this specific transformation, reagent choice dictates safety and yield. DAST is historically significant but chemically hazardous (explosive >90°C).

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate)
Physical State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability Low (Dec. >90°C)Moderate (Dec. >140°C)High (Stable solid)
HF Generation High (Hydrolysis)High (Hydrolysis)Requires HF-amine additive
Substrate Suitability GeneralExcellent for steric bulkExcellent for acid-sensitive substrates
Recommendation Legacy (Avoid) Primary Choice (Scalable) Green Alternative

Experimental Protocols

Safety Pre-requisites (Critical)
  • HF Danger: All reagents generate anhydrous Hydrogen Fluoride (HF) upon contact with moisture. HF causes deep, painless tissue burns and systemic toxicity.

  • Equipment: Use plasticware (PP/PE) or Teflon (PFA) for reaction vessels if possible. If using glassware, it must be oven-dried and free of surface scratches.

  • Quenching: Never pour water into the reaction. Always add the reaction mixture dropwise to a saturated bicarbonate solution.

Protocol A: The "Industry Standard" (Deoxo-Fluor)

Best for: High throughput, reliable conversion, and scale-up.

Materials:

  • 3,5-Dimethoxybenzaldehyde (1.0 equiv)

  • Deoxo-Fluor® (1.2 - 1.5 equiv) - Handle in fume hood

  • Ethanol (catalytic, 0.2 equiv) - Initiator

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask under a Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Dissolve 3,5-dimethoxybenzaldehyde (e.g., 1.66 g, 10 mmol) in anhydrous DCM (20 mL).

  • Temperature Control: Cool the solution to 0°C using an ice/water bath. Note: Deoxo-Fluor is more stable than DAST, but the exotherm upon addition must still be controlled.

  • Reagent Addition: Add Deoxo-Fluor® (2.7 mL, ~12 mmol) dropwise via a syringe over 10 minutes.

    • Tip: Add catalytic Ethanol (2 drops) immediately after Deoxo-Fluor to catalyze fluoride generation if the reaction is sluggish.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 4–16 hours.

    • Monitoring: Check via TLC (Silica, 10% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear; the difluoro product is usually less polar (
      
      
      
      ).
  • Quenching (CRITICAL):

    • Cool the mixture back to 0°C.

    • Slowly pour the reaction mixture into a beaker containing saturated aqueous

      
       (50 mL) with vigorous stirring. Expect effervescence.
      
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with 1M HCl (to remove amine byproducts), then brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (0

    
     10% EtOAc in Hexanes).
    
Protocol B: The "Safety-Enhanced" Method (XtalFluor-E)

Best for: Labs with strict safety protocols or when high purity is required without distillation.

Materials:

  • 3,5-Dimethoxybenzaldehyde (1.0 equiv)

  • XtalFluor-E® (1.5 equiv)[1]

  • Triethylamine trihydrofluoride (

    
    ) (2.0 equiv) - Activator
    
  • DCM, Anhydrous[2][3]

Step-by-Step Methodology:

  • Setup: Charge an oven-dried flask with solid XtalFluor-E (343 mg, 1.5 mmol) inside a glovebox or under a rapid

    
     stream.
    
  • Solvation: Add anhydrous DCM (5 mL). The solid may not fully dissolve immediately.

  • Substrate Addition: Add 3,5-dimethoxybenzaldehyde (166 mg, 1.0 mmol) and

    
     (0.32 mL, 2.0 mmol) sequentially at Room Temperature.
    
    • Note: Unlike DAST, XtalFluor-E reactions are often run at RT because the reagent is less aggressive.

  • Reaction: Stir at RT for 12–24 hours. The mixture typically becomes homogeneous.

  • Quenching: Quench with 5% aqueous

    
    . Stir for 15 minutes to ensure all HF is neutralized.
    
  • Workup: Standard extraction (DCM) and drying (

    
    ).
    
  • Purification: Pass through a short pad of silica gel. The crystalline reagent byproducts are water-soluble and easily removed during workup.

Workflow Visualization

ProtocolWorkflow Start Start: Inert Atmosphere (N2) Dissolve Dissolve Aldehyde in Anhydrous DCM Start->Dissolve Cool Cool to 0°C (Method A) or RT (Method B) Dissolve->Cool AddReagent Add Reagent Dropwise (Deoxo-Fluor or XtalFluor-E + Activator) Cool->AddReagent Monitor Monitor via TLC/NMR (Target: Disappearance of -CHO) AddReagent->Monitor Monitor->AddReagent Incomplete (>24h) Quench CRITICAL: Quench into Sat. NaHCO3 (Control Exotherm) Monitor->Quench Complete Extract Extract (DCM) -> Wash (HCl/Brine) -> Dry Quench->Extract Purify Flash Chromatography (Hexanes/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Validation

Successful synthesis must be validated using NMR spectroscopy.

  • 
     NMR (CDCl
    
    
    
    ):
    • Look for the disappearance of the aldehyde proton (

      
       ppm, singlet).
      
    • Diagnostic Signal: The

      
       proton appears as a triplet  (due to coupling with two fluorine atoms) centered around 
      
      
      
      ppm with a large coupling constant (
      
      
      Hz).
  • 
     NMR: 
    
    • Expect a doublet around

      
       to 
      
      
      
      ppm (
      
      
      Hz).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Moisture in solventRe-dry DCM over activated molecular sieves (3Å).
Reagent Decomposition Old reagentDeoxo-Fluor hydrolyzes over time. Use a fresh bottle or verify titer.
Aldehyde Recovery Hydrolysis during workupEnsure the quench is basic (

). Avoid prolonged exposure to acidic aqueous layers.
Elimination Byproduct Temperature too highKeep reaction at 0°C longer. Do not heat above 40°C.

References

  • Lal, G. S., et al. (1999).[4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[4] Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009).[4] "Aminodifluorosulfinium tetrafluoroborate salts as stable and crystalline deoxofluorinating reagents." Organic Letters.

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry.

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[4][5] Journal of Organic Chemistry.

Sources

Introduction: The Strategic Value of the Difluoromethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Deoxofluorination for Difluoromethylation Reactions: A Comparative Analysis of DAST and Deoxo-Fluor

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing molecular properties.[1][2] Among these, the difluoromethyl group (–CF₂H) holds a unique and valuable position. It serves as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) moieties.[3][4] The polarized C–H bond within the –CF₂H group also allows it to act as a hydrogen bond donor, a characteristic that can significantly enhance binding affinity to biological targets.[3][4] Furthermore, the presence of the C–F bonds often improves metabolic stability and modulates cell membrane permeability.[3]

One of the most direct and widely adopted methods for installing a difluoromethyl group is through the deoxofluorination of aldehydes and ketones.[3][5] This transformation replaces a carbonyl oxygen with two fluorine atoms. Historically, this was achieved with hazardous reagents like sulfur tetrafluoride (SF₄).[3][6] The development of liquid aminofluorosulfuranes, namely Diethylaminosulfur Trifluoride (DAST) and its successor, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), has made this transformation more accessible in a laboratory setting.[2][3] This guide provides a detailed technical overview, comparative analysis, and step-by-step protocols for utilizing these powerful reagents.

The Mechanism of Deoxofluorination

The conversion of a carbonyl compound to a geminal difluoride using DAST or Deoxo-Fluor proceeds through a common mechanistic pathway. The reaction is initiated by the nucleophilic attack of the carbonyl oxygen onto the electrophilic sulfur atom of the reagent. This is followed by the elimination of a dialkylaminosulfinyl fluoride intermediate and subsequent fluoride transfer steps to generate the final difluorinated product.

G cluster_intermediate1 Intermediate Complex cluster_intermediate2 Hemiketal Fluoride Intermediate cluster_product Product R1 Carbonyl_C C R1->Carbonyl_C R2 R2->Carbonyl_C Carbonyl_O O Carbonyl_C->Carbonyl_O invis1 DAST_S S Carbonyl_O->DAST_S DAST_F1 F DAST_S->DAST_F1 DAST_F2 F DAST_S->DAST_F2 DAST_F3 F DAST_S->DAST_F3 DAST_N NR'₂ DAST_S->DAST_N invis2 Int1_C R¹-C(R²)-O⁺-S(F)₂-NR'₂ invis2->Int1_C 3. Second Fluoride Attack & Elimination invis3 invis4 Int1_F F⁻ Int2 R¹-C(R²)(F)-O⁺=S(F)-NR'₂ Int1_C->Int2 3. Second Fluoride Attack & Elimination Prod_C R¹-C(F)₂-R² Int2->Prod_C 3. Second Fluoride Attack & Elimination Prod_SO O=S=NR'₂

Caption: Generalized mechanism of carbonyl deoxofluorination.

Reagent Profiles: A Comparative Analysis

The choice between DAST and Deoxo-Fluor is primarily dictated by considerations of safety, substrate reactivity, and reaction scale. While both are effective, their properties differ significantly.

DAST (Diethylaminosulfur Trifluoride)

DAST is a powerful and widely used nucleophilic fluorinating agent.[7][8] It is effective for the deoxofluorination of a broad range of alcohols, aldehydes, and ketones.[8][9][10] However, its utility is hampered by significant safety concerns. DAST is thermally unstable and can undergo exothermic, and sometimes explosive, decomposition at temperatures above 90 °C.[10] It is also highly sensitive to moisture, reacting to release corrosive hydrogen fluoride (HF) gas.[7] Due to these hazards, large-scale reactions with DAST are strongly discouraged.[7]

Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)

Developed as a safer alternative to DAST, Deoxo-Fluor exhibits significantly enhanced thermal stability.[11][12][13] This stability is attributed to the intramolecular coordination of the methoxyethyl side chains with the electron-deficient sulfur atom.[12] Thermal analysis shows it decomposes at a higher temperature (around 140 °C) and with less energy release compared to DAST.[12][14] While still moisture-sensitive and reacting violently with water to produce HF, its improved safety profile makes it more suitable for larger-scale applications and for reactions requiring higher temperatures.[11][12][15] In many cases, Deoxo-Fluor provides superior or comparable yields to DAST.[12][13]

Data Presentation: DAST vs. Deoxo-Fluor
FeatureDAST (Diethylaminosulfur Trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)
Primary Use Deoxofluorination of alcohols, aldehydes, ketones.[8][10]Deoxofluorination of alcohols, aldehydes, ketones.[11][12][15]
Thermal Stability Low. Exothermic decomposition above 90 °C.[10]High. More stable than DAST, decomposes around 140 °C.[11][12][14]
Safety Concerns High risk of explosive decomposition upon heating.[3] Highly moisture sensitive.Safer than DAST but still hazardous. Reacts violently with water.[11][15]
Byproducts Generates corrosive Hydrogen Fluoride (HF).Generates corrosive Hydrogen Fluoride (HF).
Handling Fuming liquid, requires careful handling under inert atmosphere.[7]Liquid, requires careful handling in a dry atmosphere.[11][15]
Typical Conditions Low temperatures (-78 °C to RT) are critical for safety.[7]Can be used at RT or with moderate heating.[11]
Suitability for Scale-up Not recommended for large-scale reactions.[7]Preferred choice for larger-scale applications.[12]

Experimental Protocols

Critical Safety Notice: Both DAST and Deoxo-Fluor are hazardous reagents that react violently with water and release highly corrosive hydrogen fluoride (HF). All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves, is mandatory. Reactions should be performed in plastic or HF-resistant labware where possible, as HF etches glass. A quenching agent (saturated sodium bicarbonate) must be readily available.

Protocol 1: Difluoromethylation of an Aromatic Aldehyde using DAST

This protocol describes a general procedure for the conversion of an aldehyde to a gem-difluoride at a small (mmol) scale.

Materials and Reagents:

  • Aromatic aldehyde (1.0 eq)

  • DAST (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet

  • Syringes and needles

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve the aromatic aldehyde (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in the three-neck flask.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.2 eq) dropwise via syringe to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.[7]

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis indicates completion.[7]

  • Quenching: (Perform with extreme caution in the fume hood) . Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add the reaction mixture to a vigorously stirred, cold saturated solution of NaHCO₃. Vigorous gas evolution (CO₂) will occur as the HF byproduct and any excess reagent are neutralized.

  • Workup: Once gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash successively with water and then brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired difluoromethylated compound.

Protocol 2: Difluoromethylation of a Ketone using Deoxo-Fluor

This protocol outlines a general procedure for the less reactive ketone substrates, which may require more forcing conditions that are safer to achieve with Deoxo-Fluor.

Materials and Reagents:

  • Ketone substrate (1.0 eq)

  • Deoxo-Fluor (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Optional: Ethanol (catalytic amount, ~0.1-0.2 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask or pressure tube with a magnetic stirrer and nitrogen inlet

  • Syringes and needles

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve the ketone (1.0 eq) in anhydrous DCM in the reaction flask.[11]

  • Reagent Addition: Add Deoxo-Fluor (3.0 eq) dropwise to the stirred solution at 0 °C (using an ice bath).[11] For some less reactive ketones, the addition of a catalytic amount of ethanol may be beneficial.[16]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. For particularly unreactive substrates, the reaction may be gently heated (e.g., to 40-50 °C in a sealed vessel), taking advantage of Deoxo-Fluor's higher thermal stability. Monitor the reaction by TLC/LCMS.[11]

  • Quenching: (Perform with extreme caution in the fume hood) . Cool the reaction mixture to 0 °C. Slowly pour the mixture into a vigorously stirred, cold saturated solution of NaHCO₃.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Washing: Combine the organic extracts and wash with water and then brine.[11]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the gem-difluoride product.

Caption: Standard experimental workflow for deoxofluorination reactions.

Conclusion and Future Outlook

DAST and Deoxo-Fluor are indispensable reagents for the synthesis of difluoromethyl-containing compounds via the deoxofluorination of carbonyls. DAST remains a highly effective reagent for small-scale synthesis where its reactivity is paramount, provided strict safety protocols are followed. Deoxo-Fluor represents a significant advance in safety, offering enhanced thermal stability that makes it the reagent of choice for reactions requiring heat and for larger-scale applications.[12][17] The decision of which reagent to employ requires a careful assessment of the substrate's reactivity, the intended scale of the reaction, and the safety infrastructure available. As the demand for novel fluorinated molecules continues to grow, research has also led to the development of even safer, solid-state deoxofluorinating agents like XtalFluor and Fluolead, which may offer further advantages in handling and safety.[2][18]

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054. Available at: [Link]

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available at: [Link]

  • Organic Chemistry Portal. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Available at: [Link]

  • T. D. T. (2014, December 4). Modern Carbon–Fluorine Bond Forming Reactions for Aryl Fluoride Synthesis. Chemical Reviews. ACS Publications. Available at: [Link]

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7049-7087. Available at: [Link]

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022, May 24). Chinese Journal of Chemistry. Available at: [Link]

  • Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available at: [Link]

  • Trofymchuk, S., Bugera, M., Klipkov, A. A., Ahunovych, V., Razhyk, B., Semenov, S., ... & Mykhailiuk, P. K. (2021). Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF₄). The Journal of Organic Chemistry, 86(17), 12181-12198. Available at: [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature Reviews Chemistry. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. Available at: [Link]

  • Prakash, G. K. S., & Hu, J. (2014). Metal‐Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition, 53(6), 1504-1506. Available at: [Link]

  • Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., Laflamme, F., & L'heureux, A. (2009). Aminodifluorosulfinium tetrafluoroborate salts as stable and crystalline deoxofluorinating reagents. Organic letters, 11(21), 5050-5053. Available at: [Link]

  • The Preparation of Aryl Difluoromethyl Ethers. (n.d.). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (46), 7465-7478. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers with difluoromethyltriflate. Angewandte Chemie International Edition, 52(7), 2092-2095. Available at: [Link]

  • 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. (n.d.). Science of Synthesis. Available at: [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • L'Heureux, A., Laflamme, F., Groleau, E., & Gosselin, F. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3415-3425. Available at: [Link]

  • Hartwig Group. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Available at: [Link]

  • Common Organic Chemistry. Ketone to Difluoro - Deoxo-Fluor. Available at: [Link]

  • Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (2017, October 30). Green Chemistry. RSC Publishing. Available at: [Link]

  • Gajda, T., Głodowska, A., & Wójtowicz-Krawiec, A. (2012). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. Tetrahedron, 68(2), 561-569. Available at: [Link]

  • Deoxytrifluoromethylation of Alcohols. (2022, July 5). Journal of the American Chemical Society. Available at: [Link]

  • Common Organic Chemistry. Aldehyde to Difluoro. Available at: [Link]

  • Shen, Y., & Qiu, Z. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(10), 2149-2152. Available at: [Link]

  • Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. (2021, January 30). Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (2021, June 2). Late-stage difluoromethylation: Concepts, developments and perspective. Available at: [Link]

  • Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Available at: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. Available at: [Link]

Sources

Application Note: Radical Difluoromethylation of 3,5-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Radical difluoromethylation of 3,5-dimethoxybenzene Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction & Strategic Rationale

The direct introduction of a difluoromethyl group (


) into electron-rich arenes is a pivotal transformation in medicinal chemistry.[1] The 

moiety acts as a lipophilic hydrogen bond donor (bioisostere of

and

), significantly modulating the pKa, metabolic stability, and membrane permeability of lead compounds.

3,5-Dimethoxybenzene represents a classic "electron-rich" scaffold (super-arene). While traditional electrophilic aromatic substitution (SEAr) often fails due to poor regiocontrol or over-reactivity, radical difluoromethylation offers a complementary, innate selectivity profile.

The Challenge of Electron-Rich Arenes

Unlike heterocycles (e.g., pyridines) where radical alkylation is driven by Minisci-type mechanisms (protonated heteroaromatics acting as electron-deficient traps), 3,5-dimethoxybenzene is electron-rich.

  • Reactivity: It reacts rapidly with electrophilic radicals (

    
    ).
    
  • Selectivity: The substrate has three equivalent activated positions (C2, C4, C6). C2 is sterically crowded (flanked by two

    
     groups), while C4/C6 are sterically accessible and electronically activated (ortho/para directing).
    
  • Risk: Over-oxidation and polymerization are primary failure modes using harsh oxidants.

This protocol details two validated methods: the Chemical Oxidative Method (Baran Reagent) for scalability and the Photoredox Method for mildness and functional group tolerance.

Mechanistic Insight

The reaction proceeds via an Innate Radical C–H Functionalization pathway. The key species is the electrophilic difluoromethyl radical (


), generated via oxidative desulfinylation.
Pathway Analysis
  • Radical Generation: The sulfinate precursor is oxidized (by TBHP or Photocatalyst*) to a sulfonyl radical, which extrudes

    
     to release 
    
    
    
    .
  • Radical Addition: The electrophilic

    
     attacks the electron-rich 
    
    
    
    -system of 3,5-dimethoxybenzene.
    • Regiochemistry: Attack favors the C4 position due to the balance of electronic activation (ortho/para to methoxy) and steric accessibility (avoiding the C2 "pocket").

  • Oxidative Aromatization: The resulting cyclohexadienyl radical is oxidized to a cation, followed by deprotonation to restore aromaticity.

Mechanism Reagent Zn(SO2CF2H)2 (DFMS) Radical •CF2H (Electrophilic) Reagent->Radical Oxidative Desulfinylation Oxidant Oxidant (TBHP or PC*) Oxidant->Radical Intermediate Cyclohexadienyl Radical Radical->Intermediate + Substrate Substrate 3,5-Dimethoxybenzene Substrate->Intermediate Cation Carbocation Intermediate->Cation - e⁻ Product Product (Difluoromethylated) Cation->Product - H⁺

Caption: Mechanistic flow of innate radical difluoromethylation via oxidative desulfinylation.

Experimental Protocols

Method A: Zinc Difluoromethanesulfinate (DFMS) – The Scalable Standard

Best for: Gram-scale synthesis, robust substrates, and labs without photochemistry setups.

Reagents:

  • Substrate: 3,5-dimethoxybenzene (1.0 equiv)

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

  • Solvent: Dichloromethane (DCM) / Water (

    
     ratio)
    
  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Optional but recommended for rate acceleration.

Protocol Steps:

  • Setup: To a partially filled vial or round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxybenzene (

    
    ) and DFMS  (
    
    
    
    ,
    
    
    ).
  • Solvent: Add DCM (

    
    ) and Water  (
    
    
    
    ). The biphasic system is crucial for solubilizing the zinc salt and the organic substrate.
  • Initiation: Add TFA (

    
    , 
    
    
    
    ) followed by TBHP (
    
    
    ,
    
    
    ) dropwise at
    
    
    (ice bath).
    • Note: The reaction is exothermic. For electron-rich substrates, starting at

      
       prevents immediate over-oxidation.
      
  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (

    
    )  for 12–24 hours.
    
    • Monitoring: Check by TLC or LCMS. If conversion is

      
       after 12 hours, add a second portion of DFMS (
      
      
      
      ) and TBHP (
      
      
      ).
  • Workup: Quench carefully with saturated aq.

    
     (gas evolution occurs). Extract with DCM (
    
    
    
    ).
  • Purification: Dry combined organics over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0–10% EtOAc in Hexanes).
    
Method B: Photoredox Catalysis – The Mild Alternative

Best for: Late-stage functionalization, sensitive substrates, and maximizing regioselectivity.

Reagents:

  • Substrate: 3,5-dimethoxybenzene (1.0 equiv)

  • Reagent: Sodium Difluoromethanesulfinate (

    
    ) (2.0 equiv)
    
  • Photocatalyst: Rose Bengal (

    
    ) or Eosin Y (
    
    
    
    )
  • Solvent: DMSO or MeCN/H2O

  • Light Source: Green LEDs (

    
    )
    

Protocol Steps:

  • Setup: In a clear glass vial, combine 3,5-dimethoxybenzene (

    
    ), 
    
    
    
    (
    
    
    ), and Rose Bengal (
    
    
    ).
  • Solvent: Add DMSO (

    
    ). Sparge with Argon for 5 minutes to remove bulk oxygen (though some protocols operate under air, inert atmosphere improves reproducibility for electron-rich arenes).
    
  • Irradiation: Place the vial 2–3 cm away from a Green LED source (e.g., Kessil lamp or LED strip). Stir at room temperature.

    • Fan Cooling: Ensure a fan maintains the temperature

      
       to prevent thermal degradation.
      
  • Timeline: Irradiate for 18–24 hours.

  • Workup: Dilute with water (

    
    ) and extract with 
    
    
    
    or EtOAc (
    
    
    ). Wash the organic layer extensively with water (to remove DMSO).
  • Purification: Silica gel chromatography.

Workflow Visualization

Workflow Start Start: Weigh Substrate (3,5-dimethoxybenzene) ReagentPrep Add DFMS (3 equiv) + DCM/H2O Biphasic Mix Start->ReagentPrep Initiation Add TFA (1 equiv) Add TBHP (5 equiv) at 0°C ReagentPrep->Initiation Reaction Stir at RT (12-24h) Monitor via TLC Initiation->Reaction Check Conversion > 50%? Reaction->Check Boost Add more DFMS/TBHP Check->Boost No Quench Quench with Sat. NaHCO3 Check->Quench Yes Boost->Reaction Extract Extract (DCM) & Conc. Quench->Extract Purify Column Chromatography (Hex/EtOAc) Extract->Purify

Caption: Decision tree for Method A (DFMS) ensuring optimal conversion.

Optimization & Troubleshooting Data

The following table summarizes expected outcomes and troubleshooting steps based on literature precedents for electron-rich arenes.

VariableObservationRecommendation
Low Conversion Substrate remains unreacted after 24h.Add 2nd portion of reagents (DFMS/TBHP). Ensure vigorous stirring (biphasic transfer is rate-limiting).
Over-oxidation Formation of quinones or polymerized tar.Lower temperature to

. Reduce TBHP to 3.0 equiv. Switch to Method B (Photoredox).
Regioisomers Mixture of C2 and C4 isomers.C4 is typically major due to sterics. Separation is usually possible via standard silica chromatography (C2 isomer is often less polar).
Solvent Choice Poor solubility of DFMS.Ensure water is present.[2] Pure organic solvents (DCM, MeCN) will not dissolve the Zinc salt effectively.

Safety & Handling

  • TBHP (tert-Butyl hydroperoxide): Oxidizer. Contact with combustibles may cause fire. Handle in a fume hood.

  • DFMS: Releases

    
     gas upon reaction. Ensure adequate ventilation.
    
  • Pressure: If scaling up (>1g), ensure the reaction vessel is not sealed tight to prevent pressure buildup from gas evolution.

References

  • Innate C-H functionalization of heterocycles (Original DFMS Paper) Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Nature, 492(7427), 95–99. [Link]

  • A New Reagent for Direct Difluoromethylation (DFMS Synthesis & Scope) Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

  • Visible-Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes Su, Y.-M., Hou, Y., Yin, F., Xu, Y.-M., Li, Y., Zheng, X., & Wang, X.-S. (2014). Organic Letters, 16(11), 2958–2961. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis Xu, P., Wang, G., Zhu, Y., Li, W., Cheng, Y., Li, S., & Zhu, C. (2020). Nature Communications, 11, 638. [Link]

  • Radical C–H 18F-Difluoromethylation of Heteroarenes (Proof of 3,5-dimethoxybenzene reactivity) Lallemand, B., Luxen, A., Lemos, A., & Trump, L. (2020).[3][4] Catalysts, 10(3), 275.[5] [Link]

Sources

Scalable production of 1-(Difluoromethyl)-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of 1-(Difluoromethyl)-3,5-dimethoxybenzene

Part 1: Executive Summary & Strategic Route Analysis

1.1 The Target: this compound [1]

  • CAS: 1130808-88-6[1]

  • Molecular Formula:

    
    
    
  • Significance: The difluoromethyl (

    
    ) group is a celebrated lipophilic hydrogen bond donor in medicinal chemistry, acting as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while improving metabolic stability (blocking oxidation sites). The 3,5-dimethoxy motif is a common pharmacophore backbone found in resveratrol analogs and kinase inhibitors.
    

1.2 Strategic Route Selection For scalable production (>100 g to kg scale), the selection of the synthetic route is governed by Atom Economy , Safety Profile , and Reagent Availability .

RouteMethodologyScalability RatingCritical Drawbacks
A (Recommended) Deoxofluorination of Aldehydes High Requires strict thermal control; HF byproduct.
BMetal-Catalyzed Cross-CouplingLowHigh cost of Pd/Cu ligands; expensive

sources (

).
CRadical DifluoromethylationMediumPoor regioselectivity on electron-rich arenes without directing groups.

Decision: Route A (Deoxofluorination of 3,5-dimethoxybenzaldehyde) is the "Golden Route" for scale-up. It utilizes the commercially available, inexpensive aldehyde precursor (CAS 7311-34-4) and converts it in a single step.

Part 2: The "Golden" Protocol (Deoxofluorination)

2.1 Reagent Choice: The Safety vs. Cost Trade-off

  • DAST (Diethylaminosulfur trifluoride): Historically used but unsafe for scale-up due to low decomposition temperature (~140°C) and shock sensitivity.

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): The industry standard. Thermally more stable than DAST but still requires rigorous exotherm management.

  • XtalFluor-E®: A crystalline salt. Safer and does not liberate HF until hydrolysis, but requires a promoter (DBU or

    
    ) and is significantly more expensive.
    

Recommendation: Use Deoxo-Fluor for cost-efficiency on scale, provided that Hastelloy or Glass-lined reactors are used with proper venting.

2.2 Step-by-Step Experimental Protocol (100 g Scale)

Safety Pre-Check:

  • Hazard: Deoxo-Fluor releases HF upon contact with moisture. Reacts violently with water.

  • Engineering Control: All glassware must be oven-dried. System must be under

    
     or Ar flow. Scrubber connected to vent line (KOH solution).
    

Materials:

  • 3,5-Dimethoxybenzaldehyde (100 g, 0.60 mol)

  • Deoxo-Fluor (50% in Toluene or neat) (159 g / ~1.2 equiv)

  • Dichloromethane (DCM), Anhydrous (1.0 L)

  • Ethanol (for quenching trace reagent)

  • Sat.

    
     (aq)
    

Procedure:

  • Setup: Charge a 3-neck 3L round-bottom flask (RBF) with 3,5-dimethoxybenzaldehyde and anhydrous DCM (10 vol). Equip with an overhead stirrer, internal temperature probe, and addition funnel.

  • Cooling: Cool the solution to 0°C using an ice/brine bath.

  • Addition: Add Deoxo-Fluor dropwise via the addition funnel.

    • Critical Control Point: Maintain internal temperature < 10°C .[2] The reaction is exothermic.

    • Observation: Solution may darken slightly (yellow/orange).

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 12–16 hours.

    • Monitoring: Check conversion via GC-MS or TLC (Hexane/EtOAc 8:1). Aldehyde (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quenching (The Most Hazardous Step):

    • Cool the reaction mixture back to 0°C .

    • Slowly add sat.

      
       solution. Caution:  Massive 
      
      
      
      evolution and exotherm. Add dropwise initially.
    • Stir vigorously for 30 mins to ensure complete hydrolysis of excess fluorinating agent.

  • Workup:

    • Separate phases. Extract aqueous layer with DCM (2 x 200 mL).

    • Wash combined organics with 1M HCl (to remove amine byproducts from Deoxo-Fluor), then Water, then Brine.

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is typically >90% pure.

    • Distillation: High-vacuum distillation (approx. 100–110°C @ 1-2 mmHg) yields the pure product as a colorless liquid/low-melting solid.

Part 3: Process Safety & Analytical Validation

3.1 Mechanism & Safety Workflow

G Start 3,5-Dimethoxybenzaldehyde Intermed Alkoxy-Amino-Sulfur Intermediate Start->Intermed Activation (0°C) Reagent Deoxo-Fluor (Nucleophilic Fluorination) Reagent->Intermed Product 1-(Difluoromethyl)- 3,5-dimethoxybenzene Intermed->Product Fluoride Attack (SN2/SN1 mix) Byproduct Amine Oxide / HF (Scrub Required) Intermed->Byproduct Hydrolysis

Caption: Reaction pathway for nucleophilic deoxofluorination. Note the critical hydrolysis pathway that generates HF.

3.2 Analytical Specifications

TestExpected ResultNotes
Appearance Colorless to pale yellow liquidMay crystallize upon prolonged storage (low mp).
GC-MS


,


Clean single peak.

NMR

ppm (

Hz)
Characteristic triplet for

.

NMR

to

ppm (

Hz)
Diagnostic doublet confirming gem-difluoro motif.

3.3 Troubleshooting Guide

  • Issue: Incomplete Conversion.

    • Cause: Old Deoxo-Fluor (hydrolyzed by moisture) or insufficient stoichiometry.

    • Fix: Add 0.2 equiv fresh reagent; warm to 35°C (Do not exceed 50°C).

  • Issue: "Stuck" Emulsion during workup.

    • Cause: Amine salts acting as surfactants.

    • Fix: Filter through a Celite pad or add more Brine/solid NaCl to break the emulsion.

  • Issue: Product Decomposition on Distillation.

    • Cause: Residual acid (HF).

    • Fix: Ensure the organic phase is washed thoroughly with

      
       and dried completely before heating. Add a stabilizer (
      
      
      
      ) to the distillation pot.

References

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 1999, 64(19), 7048-7054.

  • Prakash, G. K. S., & Hu, J. "Selective fluoroalkylation of organic compounds." Accounts of Chemical Research, 2007, 40(10), 921-930.

  • Beaulieu, F., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Organic Letters, 2009, 11(21), 5050-5053.

  • Safety Data Sheet (SDS): Deoxo-Fluor® Reagent. Sigma-Aldrich.[3][4]

  • PubChem Compound Summary: this compound (CAS 1130808-88-6).

Sources

Precision Nucleophilic Difluoromethylation: TMSCF2H Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Hydrogen Bond Donor

The difluoromethyl group (


) has emerged as a critical bioisostere in modern drug design.[1] Unlike the chemically inert trifluoromethyl group (

), the

moiety contains an acidic proton that acts as a lipophilic hydrogen bond donor , mimicking hydroxyl (

) and thiol (

) groups while significantly improving metabolic stability and membrane permeability [1].[2]

This guide details the use of (Difluoromethyl)trimethylsilane (TMSCF


H) , the industry-standard reagent for introducing this motif. While structurally analogous to the Ruppert-Prakash reagent (TMSCF

), TMSCF

H requires distinct handling due to the inherent instability of the difluoromethyl anion. This note provides validated protocols to suppress side reactions and maximize yield.

Technical Background: The "H-Effect" and Anion Instability

The primary challenge in nucleophilic difluoromethylation is the stability of the intermediate carbanion.

The Mechanistic Divergence

Upon activation by a Lewis base (e.g.,


, 

), the pentacoordinate silicon intermediate releases the difluoromethyl anion (

).
  • Contrast with CF

    
    :  The 
    
    
    
    anion is relatively stable at low temperatures.
  • The Problem: The

    
     anion is destabilized by the repulsion between the lone pair and the fluorine atoms, and the presence of the proton allows for a rapid 
    
    
    
    -elimination of fluoride. This generates difluorocarbene (
    
    
    ), which leads to side products rather than the desired nucleophilic attack [2, 3].

Key Success Factor: To favor nucleophilic addition over carbene formation, the reaction must be kept strictly anhydrous, and the choice of Lewis base and solvent must ensure the anion is generated in the presence of the electrophile (concerted mechanism) or stabilized by specific cations.

Visualization: Mechanistic Bifurcation

The following diagram illustrates the critical decision point in the reaction pathway.

Mechanism TMS TMS-CF2H Silicate [TMS(F)CF2H]- (Pentacoordinate) TMS->Silicate + Activator Activator Lewis Base (F-) Activator->Silicate Anion [:CF2H]- (Transient Nucleophile) Silicate->Anion Slow Release Carbene :CF2 (Difluorocarbene) Anion->Carbene Alpha-Elimination (-F-) (AVOID) Product Product (R-CH(OH)CF2H) Anion->Product Nucleophilic Attack (DESIRED) SideProduct Side Products (Cyclopropanes/Dimers) Carbene->SideProduct Electrophile Electrophile (R-CHO) Electrophile->Product

Figure 1: Mechanistic pathway of TMSCF


H activation. The critical competition is between nucleophilic attack (green path) and alpha-elimination to carbene (red dashed path).

Protocol 1: Nucleophilic Addition to Aldehydes and Ketones

This is the "Gold Standard" protocol adapted from the work of Hu and Prakash . It utilizes CsF as a robust activator in DMF, which stabilizes the intermediate alkoxide.

Materials
  • Substrate: 1.0 mmol Aldehyde or Non-enolizable Ketone.

  • Reagent: TMSCF

    
    H (1.5 mmol, 1.5 equiv).
    
  • Activator: CsF (0.2 mmol, 20 mol%). Note: Stoichiometric base may be required for acidic substrates.

  • Solvent: DMF (anhydrous, 3.0 mL).

  • Quench: 1M HCl or TBAF solution.

Step-by-Step Methodology
  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.

  • Solvation: Add CsF (30.4 mg, 0.2 mmol) and the substrate (1.0 mmol) to the flask. Add anhydrous DMF (3.0 mL) via syringe.

  • Temperature Control: Cool the reaction mixture to -20 °C using an acetone/dry ice bath (or cryocooler).

    • Why? Lower temperatures suppress the

      
      -elimination of fluoride, preserving the nucleophilic 
      
      
      
      species [4].
  • Addition: Add TMSCF

    
    H (1.5 mmol) dropwise over 5 minutes.
    
  • Reaction: Stir at -20 °C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

    • Monitoring: Check by TLC or

      
      F NMR. The product signal usually appears as a doublet of doublets around -125 to -130 ppm (
      
      
      
      Hz).
  • Desilylation/Quench: Add 2 mL of 1M HCl (aq) and stir vigorously for 30 minutes to cleave the O-TMS ether.

  • Workup: Extract with Et

    
    O (
    
    
    
    mL). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
Data Summary: Solvent & Base Effects

Comparison of conditions for 4-nitrobenzaldehyde substrate (Yields approximate based on literature [2, 4]).

EntryActivator (20 mol%)SolventTemp (°C)Yield (%)Notes
1 CsF DMF -20 to RT 92% Recommended Standard
2TBAFTHF045%Significant carbene formation
3K

CO

DMFRT65%Slower reaction
4KOtBuDMF-5088%Good for sterically hindered ketones

Protocol 2: Copper-Mediated Cross-Coupling (Ar-I Ar-CF H)

Direct nucleophilic substitution on aryl halides is impossible with


. Instead, a copper mediator is required to form a "Cu-CF

H" species in situ, which then undergoes cross-coupling.
Materials
  • Substrate: Aryl Iodide (1.0 mmol).

  • Reagent: TMSCF

    
    H (2.0 mmol).
    
  • Mediator: CuI (1.1 mmol, stoichiometric).

  • Ligand/Base: CsF (2.2 mmol) or KOtBu.

  • Solvent: NMP or DMF.

Experimental Workflow
  • Glovebox Setup: In a glovebox, charge a pressure tube with CuI (210 mg, 1.1 mmol) and CsF (334 mg, 2.2 mmol).

  • Substrate Addition: Add the Aryl Iodide (1.0 mmol), TMSCF

    
    H (2.0 mmol), and NMP (4 mL).
    
  • Reaction: Seal the tube, remove from glovebox, and heat to 80–100 °C for 12–18 hours.

  • Workup: Dilute with ethyl acetate, filter through a celite pad to remove copper salts.

  • Purification: Silica gel chromatography.

Note: This reaction proceeds via a putative


 intermediate. The high temperature is necessary for the reductive elimination step to form the C-C bond [5].

Troubleshooting & Self-Validation

Diagnostic F NMR

The most reliable way to validate your reaction is


F NMR (proton-coupled).
  • Reagent (TMSCF

    
    H):  Doublet around -116 ppm (
    
    
    
    Hz).
  • Product (R-CF

    
    H):  Distinctive AB quartet or doublet of doublets in the -110 to -135 ppm range with a large geminal coupling constant (
    
    
    
    Hz).
  • Failure Mode (Carbene): If you see peaks corresponding to tetrafluoroethylene (dimerization of carbene) or cyclopropanes, your temperature was too high or addition was too fast.

Common Pitfalls
  • Protonation: If the solvent is "wet" (contains water), the

    
     anion will rapidly protonate to form difluoromethane (gas), resulting in no reaction. Solution: Use freshly distilled DMF and flame-dried glassware.
    
  • Alpha-Elimination: If yields are low and "gunk" forms, the anion is decomposing. Solution: Lower the temperature to -40 °C or -78 °C during the addition phase.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hu, J., Zhang, W., & Wang, F. (2009). Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines.[3] Chemical Communications, (48), 7465-7467. Link

  • Prakash, G. K. S., & Hu, J. (2004).[4] Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Silanes. Accounts of Chemical Research, 37(10), 795–804. Link

  • Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New Gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. Link

  • Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 134(12), 5524–5527. Link

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Application Notes and Protocols: Functionalization of the 1-(Difluoromethyl)-3,5-dimethoxybenzene Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

The 1-(difluoromethyl)-3,5-dimethoxybenzene scaffold is a privileged structural motif in modern medicinal chemistry and materials science. The difluoromethyl (-CHF₂) group acts as a lipophilic bioisostere for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability and membrane permeability.[1][2] Its ability to act as a weak hydrogen bond donor further influences the biological profile of parent compounds.[1] The dimethoxy substitution pattern renders the aromatic ring electron-rich and highly activated, predisposing it to a variety of functionalization reactions. This guide provides a comprehensive overview of key synthetic strategies to modify this scaffold, complete with detailed experimental protocols and mechanistic insights.

Strategic Approaches to Functionalization

The high electron density of the this compound ring system allows for functionalization through several key pathways. The two methoxy groups are strong ortho-, para-directing activators, while the difluoromethyl group is weakly deactivating and meta-directing. This interplay of electronic effects dictates the regioselectivity of various transformations.

The primary strategies for functionalizing this scaffold include:

  • Electrophilic Aromatic Substitution (SEAr): The electron-rich nature of the benzene ring makes it highly susceptible to electrophilic attack at the positions ortho and para to the methoxy groups.

  • Directed Ortho-Metalation (DoM): The methoxy groups can direct deprotonation to the adjacent ortho positions using strong organolithium bases, creating a nucleophilic aryl anion for subsequent reaction with electrophiles.[3][4][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: Following initial halogenation of the scaffold, a wide array of substituents can be introduced via powerful C-C, C-N, and C-O bond-forming reactions.[6]

G cluster_main Functionalization Strategies Scaffold This compound SEAr Electrophilic Aromatic Substitution Scaffold->SEAr Electrophile (E+) DoM Directed Ortho-Metalation Scaffold->DoM Strong Base CrossCoupling Palladium-Catalyzed Cross-Coupling SEAr->CrossCoupling Halogenation then Pd Catalyst

Figure 1: Key functionalization pathways for the this compound scaffold.

Part 1: Electrophilic Aromatic Substitution (SEAr)

The pronounced activating effect of the two methoxy groups directs electrophiles primarily to the C2, C4, and C6 positions. Due to steric hindrance from the flanking methoxy groups, substitution at the C2 position is generally favored.

Nitration

Aromatic nitration is a fundamental transformation for introducing a nitro group, which can be further converted into other functional groups, such as amines.[7]

Protocol: Mononitration of this compound

This protocol describes a mild and efficient method for the nitration of activated aromatic rings.[8]

Reagents and Materials:

Reagent/MaterialQuantityMolar Eq.Notes
This compound1.0 mmol1.0Starting Material
Benzyltriphenylphosphonium nitrate (BTPPN)1.1 mmol1.1Nitrating Agent
Methanesulfonic anhydride ((MsO)₂O)1.2 mmol1.2Activator
Dichloromethane (DCM)10 mL-Anhydrous
Saturated Sodium Bicarbonate Solution (NaHCO₃)20 mL-For quenching
Anhydrous Magnesium Sulfate (MgSO₄)As needed-Drying agent
Silica GelAs needed-For column chromatography
Hexanes/Ethyl AcetateAs needed-Eluent for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C (ice bath), add benzyltriphenylphosphonium nitrate (1.1 mmol).

  • Slowly add methanesulfonic anhydride (1.2 mmol) portion-wise over 5 minutes. The reaction is exothermic, so maintain the temperature at 0 °C.[9]

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1-2 hours), quench the reaction by slowly adding saturated sodium bicarbonate solution (20 mL).[9]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired 1-(difluoromethyl)-2-nitro-3,5-dimethoxybenzene.

Causality: The combination of BTPPN and methanesulfonic anhydride generates a potent nitrating agent in situ. The highly activated nature of the dimethoxybenzene ring allows for nitration under these mild, non-acidic conditions, which helps to prevent side reactions often observed with traditional mixed acid (HNO₃/H₂SO₄) methods.[10][11]

G cluster_workflow Nitration Workflow Start Dissolve Substrate in DCM at 0°C AddReagents Add BTPPN and (MsO)₂O Start->AddReagents React Stir at 0°C (Monitor by TLC) AddReagents->React Quench Quench with Sat. NaHCO₃ React->Quench Workup Extract, Wash, Dry, Concentrate Quench->Workup Purify Column Chromatography Workup->Purify Product 1-(Difluoromethyl)-2-nitro- 3,5-dimethoxybenzene Purify->Product

Figure 2: Experimental workflow for the mononitration of this compound.

Bromination

Halogenation, particularly bromination, introduces a versatile handle for subsequent cross-coupling reactions.

Protocol: Monobromination of this compound

This protocol is adapted from a standard procedure for the bromination of activated dimethoxybenzene derivatives.[12]

Reagents and Materials:

Reagent/MaterialQuantityMolar Eq.Notes
This compound1.0 mmol1.0Starting Material
N-Bromosuccinimide (NBS)1.0 mmol1.0Brominating Agent
Acetonitrile (MeCN)10 mL-Solvent
Water20 mL-For work-up
Saturated Sodium Thiosulfate Solution10 mL-To quench excess bromine
Ethyl Acetate30 mL-Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)As needed-Drying agent

Procedure:

  • Dissolve this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Add N-Bromosuccinimide (1.0 mmol) in one portion.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water (20 mL).

  • Add saturated sodium thiosulfate solution (10 mL) to quench any remaining NBS.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product, 1-bromo-2-(difluoromethyl)-4,6-dimethoxybenzene, can often be used without further purification or can be purified by recrystallization or column chromatography if necessary.

Causality: N-Bromosuccinimide is a mild and selective source of electrophilic bromine. In a polar solvent like acetonitrile, it effectively brominates the highly activated aromatic ring without the need for a strong Lewis acid catalyst, which could lead to undesired side reactions.

Part 2: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for regioselective functionalization.[3][4] The methoxy groups on the scaffold can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho (C2) position.[5][13] The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles.[4]

Protocol: Ortho-Formylation of this compound

Reagents and Materials:

Reagent/MaterialQuantityMolar Eq.Notes
This compound1.0 mmol1.0Starting Material
n-Butyllithium (n-BuLi)1.1 mmol1.12.5 M solution in hexanes
Anhydrous Tetrahydrofuran (THF)10 mL-Solvent
N,N-Dimethylformamide (DMF)1.5 mmol1.5Electrophile
Saturated Ammonium Chloride (NH₄Cl)15 mL-For quenching
Diethyl Ether30 mL-Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)As needed-Drying agent

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (1.5 mmol) dropwise and continue stirring at -78 °C for another hour.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated ammonium chloride solution (15 mL).

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 2-(difluoromethyl)-4,6-dimethoxybenzaldehyde.

Causality: The methoxy groups coordinate to the lithium ion of n-BuLi, positioning the butyl anion to deprotonate the sterically accessible and electronically favorable C2 position. The resulting aryllithium intermediate then undergoes nucleophilic attack on the electrophilic carbon of DMF to generate the aldehyde after work-up.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Following the introduction of a halide (e.g., bromine) onto the scaffold, palladium-catalyzed cross-coupling reactions offer a vast and versatile toolbox for installing a wide range of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[14][15]

Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2-(difluoromethyl)-4,6-dimethoxybenzene with Phenylboronic Acid

Reagents and Materials:

Reagent/MaterialQuantityMolar Eq.Notes
1-Bromo-2-(difluoromethyl)-4,6-dimethoxybenzene1.0 mmol1.0Starting Material
Phenylboronic Acid1.2 mmol1.2Coupling Partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))0.05 mmol0.05Catalyst
Potassium Carbonate (K₂CO₃)2.0 mmol2.0Base
Toluene/Water10 mL-4:1 mixture, degassed

Procedure:

  • To a Schlenk flask, add 1-bromo-2-(difluoromethyl)-4,6-dimethoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed toluene/water (4:1, 10 mL) mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-8 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 2-(difluoromethyl)-4,6-dimethoxy-1,1'-biphenyl.

Causality: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[15][16]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[17][18] This reaction is crucial in drug discovery for introducing nitrogen-containing moieties.[19]

Protocol: Buchwald-Hartwig Amination of 1-Bromo-2-(difluoromethyl)-4,6-dimethoxybenzene with Morpholine

Reagents and Materials:

Reagent/MaterialQuantityMolar Eq.Notes
1-Bromo-2-(difluoromethyl)-4,6-dimethoxybenzene1.0 mmol1.0Starting Material
Morpholine1.2 mmol1.2Amine Coupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))0.02 mmol0.02Catalyst Precursor
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)0.08 mmol0.08Ligand
Sodium tert-butoxide (NaOtBu)1.4 mmol1.4Base
Anhydrous Toluene10 mL-Solvent

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 1-bromo-2-(difluoromethyl)-4,6-dimethoxybenzene (1.0 mmol) and anhydrous toluene (10 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 4-(2-(difluoromethyl)-4,6-dimethoxyphenyl)morpholine.

Causality: The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand like XPhos, facilitates the oxidative addition of the aryl bromide. The subsequent steps involve coordination of the amine, deprotonation by the strong base, and reductive elimination to form the C-N bond.[18]

G cluster_coupling Cross-Coupling Logic Start 1-Bromo-2-(difluoromethyl)- 4,6-dimethoxybenzene Suzuki Suzuki-Miyaura (C-C formation) Start->Suzuki R-B(OH)₂ Pd(PPh₃)₄, Base Buchwald Buchwald-Hartwig (C-N formation) Start->Buchwald R₂NH Pd₂(dba)₃, Ligand, Base Product_Suzuki Aryl/Vinyl Substituted Product Suzuki->Product_Suzuki Product_Buchwald Amine Substituted Product Buchwald->Product_Buchwald

Figure 3: Logic diagram for palladium-catalyzed cross-coupling reactions on the brominated scaffold.

Conclusion

The this compound scaffold offers a rich platform for chemical diversification. By leveraging the principles of electrophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling, researchers can access a wide array of novel analogues. The protocols outlined in this guide provide a solid foundation for the synthesis and exploration of these valuable compounds in drug discovery and materials science. Each method has been selected to ensure high yields, regioselectivity, and operational simplicity, empowering scientists to efficiently functionalize this important molecular framework.

References

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available from: [Link]

  • OC-Praktikum. 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. Available from: [Link]

  • ACS Publications. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • PMC. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available from: [Link]

  • University of Connecticut. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. Available from: [Link]

  • Scilit. Synthetic Protocols for Aromatic Nitration: A Review. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • YouTube. Suzuki cross-coupling reaction. Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. (PDF) Defluorinative functionalization approach led by difluoromethyl anion chemistry. Available from: [Link]

  • Iranian Chemical Communication. Cyanation and bromination of electron-rich aromatics by BrCN catalyzed by AlCl3 under solvent-free conditions. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • ResearchGate. A fast and mild method for nitration of aromatic rings. Available from: [Link]

  • Pertanika. Bromination of 2,S-dimethoxybenzaldehyde. Available from: [Link]

  • PMC. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Available from: [Link]

  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Available from: [Link]

  • University of Rochester. Directed (ortho) Metallation. Available from: [Link]

  • Grokipedia. Directed ortho metalation. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available from: [Link]

  • PMC. Defluorinative functionalization approach led by difluoromethyl anion chemistry. Available from: [Link]

  • PMC. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available from: [Link]

  • PMC. Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles. Available from: [Link]

  • Queen's University. Directed ortho Metalation: Soon to be a Textbook Reaction?. Available from: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

  • Harvard University. ortho metalation - Andrew G Myers Research Group. Available from: [Link]

  • Wikipedia. Directed ortho metalation. Available from: [Link]

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  • University of Calgary. Aromatic Electrophilic substitution. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Preventing Demethylation Side Reactions During Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter or wish to prevent demethylation side reactions during fluorination procedures. As a Senior Application Scientist, my goal is to provide not just solutions, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

This center is divided into two main sections:

  • : For immediate assistance when you've already observed demethylation in your reaction.

  • : A preventative resource for planning your synthesis to avoid this common side reaction from the outset.

Troubleshooting Guide

This section is for scientists who have identified a demethylated byproduct in their fluorination reaction mixture, often leading to low yields of the desired fluorinated compound.

Q1: My SNAr fluorination of an aryl methyl ether (e.g., a nitroanisole derivative) resulted in a low yield of the fluoro-product and significant formation of the corresponding phenol. What is causing this demethylation?

A1: Root Cause Analysis

The primary cause is the nucleophilicity of the fluoride source, which can initiate a competing SN2 reaction at the methyl group of your ether, alongside the desired SNAr reaction at the aromatic ring. This is particularly prevalent under certain conditions:

  • Reagent Choice: "Naked" fluoride sources like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) are highly nucleophilic and are common culprits.[1][2] The fluoride anion (F⁻) is a potent nucleophile for attacking the electrophilic methyl group, displacing the aryloxide as a leaving group.

  • Elevated Temperatures: Nucleophilic aromatic substitution (SNAr) reactions often require high temperatures to overcome the activation energy for the formation of the Meisenheimer intermediate.[3][4] However, these elevated temperatures also accelerate the competing SN2 demethylation pathway.[2][5][6][7]

  • Substrate Electronics: While electron-withdrawing groups (EWGs) like -NO₂ or -CN are essential to activate the aromatic ring for SNAr, they make the corresponding aryloxide a better, more stable leaving group, which can facilitate the undesired demethylation.

Below is a diagram illustrating the competition between the desired SNAr pathway and the SN2 demethylation side reaction.

Competing_Pathways Start Aryl Methyl Ether (e.g., 4-Nitroanisole) Prod_SNAr Desired Product (Aryl Fluoride) Start->Prod_SNAr  SNAr (Desired)   @ Aromatic Ring Prod_SN2 Side Product (Phenol) Start->Prod_SN2  SN2 (Side Reaction)   @ Methyl Group Reagent Nucleophilic Fluoride (e.g., TBAF, CsF) Reagent->Start MeF Me-F

Caption: Competing SNAr and SN2 demethylation pathways.

Q2: I've confirmed demethylation is the issue. What is a logical workflow to solve this problem?

A2: Troubleshooting Workflow

A systematic approach is crucial. The following decision tree outlines a step-by-step process to diagnose and remedy the issue.

Troubleshooting_Workflow Start Problem Identified: Demethylation Side Reaction Step1 Step 1: Analyze Conditions Can temperature be lowered? Start->Step1 Step2 Step 2: Evaluate Reagent Is a highly nucleophilic fluoride source being used? Step1->Step2 No / Already Optimized Sol1a Action: Lower reaction temperature. Screen a range (e.g., 80-120°C). Step1->Sol1a Yes Sol1b Consider microwave irradiation for shorter reaction times at high temp. Step1->Sol1b Step3 Step 3: Assess Substrate Is the methyl ether protecting group the best choice? Step2->Step3 No Sol2a Action: Switch to a less nucleophilic fluoride source. (e.g., spray-dried KF) Step2->Sol2a Yes Sol2b Action: Change fluorination strategy. Use an electrophilic reagent (e.g., Selectfluor) on the corresponding phenol. Step2->Sol2b Sol3a Action: Replace OMe with a more robust protecting group. (e.g., Benzyl, Silyl, TFP) Step3->Sol3a Yes

Caption: A decision tree for troubleshooting demethylation.

Experimental Protocol: Temperature Optimization

This protocol provides a framework for finding the optimal temperature that favors SNAr fluorination over demethylation.

  • Setup: Arrange multiple reaction vials in a parallel synthesis block or a series of oil baths.

  • Reagents: To each vial, add your aryl methyl ether substrate (1.0 eq), a polar aprotic solvent (e.g., DMSO, DMF), and your fluoride source (e.g., CsF, 2.0 eq). Ensure all reagents and solvents are anhydrous.

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range is 80°C, 100°C, 120°C, and 140°C.

  • Monitoring: Take aliquots from each reaction at set time points (e.g., 1h, 4h, 12h, 24h). Quench with water and extract with a suitable organic solvent (e.g., EtOAc).

  • Analysis: Analyze the crude aliquots by LC-MS or ¹H NMR to determine the ratio of desired product to the demethylated side product.

  • Evaluation: Identify the temperature that provides the highest conversion to the aryl fluoride with the lowest formation of the phenol byproduct within a reasonable timeframe.

Proactive Prevention & FAQs

Planning a synthesis with potential demethylation issues in mind can save significant time and resources. This section addresses common questions for proactive experimental design.

Q3: Which fluorinating reagents are most and least likely to cause demethylation?

A3: Reagent Selection is Key

The choice of fluorinating reagent is the most critical factor. Reagents can be broadly classified by their mechanism (nucleophilic vs. electrophilic) and the nature of the fluoride they deliver.

Reagent ClassExamplesDemethylation RiskMechanism & Rationale
Alkali Metal Fluorides CsF, KFHigh Provide a source of F⁻ anion. High reaction temperatures are often required, which promotes the competing SN2 demethylation.[3][4]
Quaternary Ammonium Fluorides TBAF, Me₄NFVery High Deliver a highly soluble and reactive "naked" fluoride anion, which is extremely nucleophilic and can readily attack the methyl group.[1][2][8] Anhydrous Me₄NF can sometimes allow for lower reaction temperatures, potentially mitigating the issue.[3][4]
Electrophilic N-F Reagents Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)Very Low These reagents deliver an electrophilic "F⁺" equivalent. They are used on electron-rich substrates (like phenols) and do not involve a nucleophilic fluoride that can cause demethylation.[9]
Deoxyfluorination Reagents DAST, Deoxo-Fluor®, PyFluorNot Applicable These reagents are used to convert alcohols to fluorides and are not used for SNAr reactions on ethers.[10][11][12] If you can synthesize the corresponding phenol, subsequent fluorination is not possible with these reagents.
Q4: My synthesis requires a nucleophilic fluorination step on a sensitive substrate containing a phenol. How can I protect the phenol group to prevent demethylation of a methyl ether?

A4: Choosing a Robust Protecting Group

If you anticipate harsh, nucleophilic fluorination conditions, protecting the phenol as a simple methyl ether is risky. More robust protecting groups should be considered.[13] The ideal protecting group is stable to the fluorination conditions but can be removed orthogonally.[13]

Protecting GroupAbbreviationStability to Nucleophilic F⁻Common Deprotection MethodKey Considerations
Benzyl Ether BnExcellent Hydrogenolysis (e.g., H₂, Pd/C)A very common and stable choice. Removable under conditions that won't affect the newly installed C-F bond.[14]
tert-Butyldimethylsilyl Ether TBSModerate to Poor TBAF, HF, or acidNot recommended. Most silyl ethers are cleaved by the fluoride reagents used for fluorination, defeating the purpose of protection.[14][15][16]
2-(tert-butyldiphenylsilyl)ethyl TBDPSEGood Fluoride or strong acidThis group offers better stability than simple silyl ethers but is still susceptible to cleavage by fluoride sources.[17]
Tetrafluoropyridyl Ether TFPExcellent Mild conditions with KF/18-Crown-6An emerging protecting group that is stable to a wide range of conditions but can be cleaved selectively.[18]
Experimental Protocol: Benzyl Protection of a Phenol

This protocol describes a standard procedure for protecting a phenolic hydroxyl group as a benzyl ether.

  • Setup: In a round-bottom flask, dissolve the phenol (1.0 eq) in a suitable solvent like acetone or DMF.

  • Base: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Alkylation: Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture (typically 50-80°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the pure benzyl ether.

By selecting the appropriate protecting group strategy, you can perform the necessary fluorination and then selectively deprotect the phenol at a later stage, entirely circumventing the demethylation side reaction.

References
  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Other - Gelest Technical Library. Gelest Inc. Available from: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available from: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available from: [Link]

  • Protecting Groups. Organic Synthesis. Available from: [Link]

  • Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. RSC Publishing. Available from: [Link]

  • SNAr troubleshooting. Reddit. Available from: [Link]

  • Tetra-n-butyl ammonium fluoride (TBAF) catalyzed convenient synthesis of 2-arylbenzothiazole in aqueous media. ycmou. Available from: [Link]

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  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. PMC. Available from: [Link]

  • An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. PMC. Available from: [Link]

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  • TBAF and Cellulose Esters: Unexpected Deacylation with Unexpected Regioselectivity. ResearchGate. Available from: [Link]

  • Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. Available from: [Link]

  • Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. PubMed. Available from: [Link]

  • Demethylation. Wikipedia. Available from: [Link]

  • Nucleophilic Fluorination. The Doyle Group - UCLA. Available from: [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Corteva Agriscience. Available from: [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. —. Available from: [Link]

  • (PDF) Influence of fluorination temperatures on the properties and hydrophilicity of polyethylene terephthalate films. ResearchGate. Available from: [Link]

  • Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. MDPI. Available from: [Link]

  • Deoxyfluorination of Aliphatic Alcohols. Georg Thieme Verlag KG. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • The impact of fluorination on the structure and properties of self-assembled monolayer films. Soft Matter (RSC Publishing). Available from: [Link]

  • Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. —. Available from: [Link]

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. Available from: [Link]

  • The link between ancient microbial fluoride resistance mechanisms and bioengineering organofluorine degradation or synthesis. PMC. Available from: [Link]

  • Effects of temperature on the fluoride release and recharging ability of glass ionomers. PubMed. Available from: [Link]

Sources

Technical Support Center: Purification of Difluoromethylated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting Isolation & Purity of


 Scaffolds

Introduction: The "Chameleon" Effect

Welcome to the technical support hub for organofluorine purification. If you are here, you are likely facing the "Difluoromethyl Paradox."

Unlike the chemically inert trifluoromethyl (


) group, the difluoromethyl (

) group possesses a unique dual nature:
  • Lipophilicity: It is generally lipophilic (logP ~ 0.6 greater than H), making it "greasy."[1]

  • H-Bond Acidity: The

    
     bond is polarized by the two geminal fluorine atoms, making it a weak hydrogen bond donor (HBD).[1]
    

Why your purification is failing: Most standard protocols treat


 purely as a non-polar handle.[1] However, its H-bond acidity often causes it to co-elute with starting materials (like aldehydes) or side products on standard silica gel.[1] To isolate it, you must exploit its specific physicochemical "personality."[1]

Troubleshooting Module: Chromatography

Issue: "My product co-elutes with the starting material on Silica."

Diagnosis: You are likely relying on polarity-based separation (Normal Phase) without leveraging selectivity interactions.[1] Solution: Switch to Fluorinated Stationary Phases (PFP) or modulate the Mobile Phase pH/Basicity.

Protocol A: The PFP Switch (High Performance)

For difficult separations, C18 columns often fail to distinguish between


, 

, and

.[1]
  • Recommendation: Use a Pentafluorophenyl (PFP) stationary phase.[1][2]

  • Mechanism: PFP phases interact via

    
     stacking and, crucially, specific fluorine-fluorine interactions ("fluorophilicity").[1] This often retains fluorinated compounds longer than their non-fluorinated analogs, reversing the elution order seen on C18.[1]
    
Protocol B: The "H-Bond" Silica Hack (Flash Chromatography)

If you must use standard silica:

  • Avoid: Pure Hexane/DCM gradients (poor selectivity for H-bond donors).[1]

  • Adopt: Hexane/Ether or Hexane/THF gradients.[1]

    • Why: Ethers are Hydrogen Bond Acceptors (HBA).[1] They will interact with the acidic proton of the

      
       group, effectively "dragging" it and altering its Rf relative to non-HBD impurities (like 
      
      
      
      or
      
      
      ).
Decision Matrix: Selecting the Right Method

PurificationLogic Start Start: Crude Mixture VolatilityCheck Is Product Volatile? (BP < 150°C / MW < 200) Start->VolatilityCheck Distillation Vacuum Distillation (Kugelrohr) VolatilityCheck->Distillation Yes ImpurityType Identify Main Impurity VolatilityCheck->ImpurityType No Aldehyde Unreacted Aldehyde (Deoxyfluorination) ImpurityType->Aldehyde Protodefluoro Des-fluoro / Protodefluorination (Radical Coupling) ImpurityType->Protodefluoro Bisulfite Bisulfite Wash (Chemical Quench) Aldehyde->Bisulfite Best Route Chromatography Chromatography Required Aldehyde->Chromatography If Labile Protodefluoro->Chromatography ColumnSelect Select Stationary Phase Chromatography->ColumnSelect Silica Silica Gel (Use Ether/THF modifiers) ColumnSelect->Silica Scale > 1g PFP Pentafluorophenyl (PFP) (HPLC/Prep) ColumnSelect->PFP Scale < 100mg Difficult Separation

Caption: Logical workflow for selecting the purification method based on impurity profile and volatility.

Troubleshooting Module: Volatility & Handling

Issue: "My yield was 80% by NMR, but 20% after the rotavap."

Diagnosis: Volatility.[1][3] Many simple difluoromethyl arenes (e.g., (difluoromethyl)benzene) are volatile liquids with significant vapor pressure.[1] The Trap: The


 group increases lipophilicity but does not always raise the boiling point significantly compared to the aldehyde precursor, and it often lowers the melting point, keeping products liquid.
The "Cold Trap" Protocol
  • Solvent Choice: Do not extract with Diethyl Ether (

    
    C BP) or DCM (
    
    
    
    C BP) if possible.[1] Use Pentane (
    
    
    C) if the product is soluble, as it forms a poor azeotrope with many aromatics, or high-boiling solvents like Heptane if you plan to distill directly.
  • Evaporation:

    • Bath Temp: Never exceed

      
      C.
      
    • Pressure: Do not use full vacuum (< 10 mbar) on a standard rotavap. Set to 200 mbar initially.

  • The "Keeper" Solvent: If you must concentrate to dryness, add a high-boiling "keeper" solvent (like dodecane) if you are quantifying yield, or proceed directly to the next step in solution if possible.

Data: Volatility Comparison

Compound Boiling Point (approx.)[1] State (RT) Risk Level
Benzaldehyde 178°C Liquid Low
(Difluoromethyl)benzene 132-135°C Liquid High
4-Bromo-benzaldehyde 66°C (MP) Solid Low

| 1-Bromo-4-(difluoromethyl)benzene | Liquid | Liquid | Medium |[1]

Troubleshooting Module: Chemical Stability

Issue: "The product decomposes on the column."

Diagnosis: The


 proton is acidic (

can be ~20-25 depending on electronics), making it susceptible to base-mediated elimination (to form difluorocarbene species) or modification. Conversely, some radical precursors are acid-labile.[1]
Stability Checks
  • Silica Acidity: Standard silica is slightly acidic.[1] If your

    
     is electron-rich (e.g., methoxy-substituted), it is generally stable.[1] If it is an acid-sensitive heterocycle, buffer the silica with 1% Triethylamine .[1]
    
  • Basic Alumina: Avoid strong basic alumina if your compound has strong electron-withdrawing groups (e.g., nitro), as the

    
     proton becomes more acidic and liable to deprotonation.[1]
    

Specialized Workflows: Synthesis-Specific Cleanup

Scenario A: Deoxyfluorination (DAST/Deoxo-Fluor)

Context: Converting


.[1]
  • Impurity: Unreacted aldehyde.[1]

  • The Fix: Chemical Scavenging .

    • Do not rely on a column to separate 5% aldehyde from 95% product.[1]

    • Protocol: Treat the crude organic phase with aqueous Sodium Bisulfite (

      
      ) .[1] The aldehyde forms a water-soluble bisulfite adduct.[1] The 
      
      
      
      product remains in the organic layer.
    • Step: Shake vigorously for 5-10 minutes. Separate layers. Wash organic layer with water.[1]

Scenario B: Radical Difluoromethylation (Hu's Reagent/Sulfinates)

Context: Radical addition to arenes.[1]

  • Impurity: Sulfinate salts, zinc salts, and protodefluorinated byproducts (

    
    ).[1]
    
  • The Fix: Oxidative Workup .[1]

    • Sulfinate byproducts can smear on columns.[1]

    • Protocol: Treat the crude reaction mixture (if using sulfinates) with a mild oxidant like aqueous bleach (NaClO) or dilute

      
       during workup to convert residual sulfur species to water-soluble sulfates/sulfonates before extraction.[1]
      

Frequently Asked Questions (FAQ)

Q: Can I use GC-MS for analysis? A: Yes, and it is often preferred over LC-MS.[1]


 compounds are volatile and ionize well in EI mode.[1] However, be aware that the 

peak is often weak; look for the

or

fragmentation patterns.

Q: Why does my NMR show a triplet at 6.5-7.0 ppm? A: That is the signature of the


 proton. It couples to the two fluorine atoms (

). This is your primary confirmation of product formation. If this triplet disappears after rotavap, see Module 3 (Volatility) .

Q: Is the


 group a bioisostere for an alcohol? 
A:  Yes.[1] It acts as a lipophilic hydrogen bond donor.[1] This is why using H-bond accepting solvents (Ether/THF) in your chromatography works—you are mimicking the biological interaction to achieve chemical separation.

References

  • Regalado, E. L., et al. (2015).[1][4] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A.

  • Hu, J., & Ni, C. (2017).[1] "Recent advances in the synthetic application of difluorocarbene." Chemical Reviews. (Contextual grounding on Hu's reagent and radical species).

  • Fier, P. S., & Hartwig, J. F. (2013).[1] "Copper-mediated difluoromethylation of aryl iodides and bromides with (TMS)CF2H." Journal of the American Chemical Society.

  • Yerien, D. E., et al. (2021).[1] "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews.[1]

  • PubChem. (2025).[1] "(Difluoromethyl)benzene Compound Summary."

Sources

Technical Support Center: Purification of 1-(Difluoromethyl)-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis and purification of 1-(difluoromethyl)-3,5-dimethoxybenzene. This guide provides field-proven troubleshooting advice and in-depth protocols to help you remove persistent aldehyde impurities, ensuring the high purity required for downstream applications in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound, and my NMR/GC-MS analysis indicates a persistent aldehyde impurity. What is this impurity likely to be?

A: The most probable aldehyde impurity is the unreacted starting material or a closely related species, 3,5-dimethoxybenzaldehyde . This is a common precursor in synthetic routes leading to your target molecule. Its structural similarity and comparable polarity can make it challenging to remove via standard crystallization or simple distillation, often requiring a more targeted chemical approach for separation.

Q2: What is the most reliable first-line method for removing a small amount (<5%) of an aromatic aldehyde impurity?

A: For trace to moderate amounts of aldehyde contamination, the classical Sodium Bisulfite Wash is the most robust and cost-effective initial approach.[1][2] This method relies on the selective and reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble salt adduct.[2][3] Your desired product, being an ether, does not react and remains in the organic phase, allowing for a clean separation via liquid-liquid extraction.[4][5]

Q3: My bisulfite wash was ineffective; the aldehyde impurity remains. What could have gone wrong?

A: Several factors can lead to an incomplete bisulfite extraction. Here’s a troubleshooting checklist:

  • Phase Contact: The reaction occurs at the interface between the organic and aqueous layers. If your compound is in a non-polar solvent like hexanes, mixing may be poor. The protocol's success hinges on first dissolving your crude mixture in a water-miscible organic solvent (like methanol or DMF) before adding the aqueous bisulfite and the immiscible extraction solvent.[3][4]

  • Reagent Freshness: The sodium bisulfite solution should be freshly prepared. Old solutions can be oxidized by air, reducing their effectiveness.

  • Insufficient Shaking: Vigorous shaking (for at least 30-60 seconds) is crucial to maximize interfacial contact and drive the reaction to completion.[3]

  • Reversibility: If the pH of your aqueous solution is not neutral or slightly acidic, the adduct formation can be less efficient. Ensure no acidic or basic contaminants are present that could shift the equilibrium.

Q4: Can I use standard silica gel chromatography to separate 3,5-dimethoxybenzaldehyde from my product?

A: Yes, silica gel chromatography is a viable option, particularly if other methods fail or if multiple impurities are present.[6] However, the polarity of your target molecule and the aldehyde impurity may be quite similar. You will likely need to perform careful solvent system optimization using Thin Layer Chromatography (TLC) first. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. The aldehyde is slightly more polar than your difluoromethylated product, so it should have a lower Rf value and elute later from the column.[6]

Q5: Are there more advanced or alternative methods if the bisulfite wash and chromatography are not satisfactory?

A: Absolutely. For particularly stubborn separations, Girard's Reagents (T or P) offer a highly efficient alternative.[1][7] These reagents react with aldehydes to form water-soluble hydrazones, which are easily extracted into an aqueous layer.[1][8][9] This method is often more effective than bisulfite for quantitative removal, though the reagents are more expensive.

Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step instructions for the most effective purification strategies.

Decision Workflow for Aldehyde Removal

Before selecting a protocol, use this decision tree to identify the optimal strategy for your specific situation.

G start Impurity Detected: Aldehyde Present check_level Impurity Level? start->check_level method_bisulfite Protocol 1: Sodium Bisulfite Wash check_level->method_bisulfite low_impurity check_scale Scale? check_level->check_scale high_impurity low_impurity < 5-10% high_impurity > 10% or Bisulfite Failed method_bisulfite->check_scale Failure end_product Pure Product method_bisulfite->end_product Success method_girard Protocol 2: Girard's Reagent 'T' Extraction method_girard->end_product Success method_chrom Protocol 3: Column Chromatography method_chrom->end_product Success check_scale->method_girard large_scale check_scale->method_chrom small_scale small_scale < 5 g large_scale > 5 g

Caption: Decision tree for selecting a purification method.

Protocol 1: High-Efficiency Sodium Bisulfite Liquid-Liquid Extraction

This protocol is optimized for removing aromatic aldehydes by using a miscible co-solvent to enhance reaction kinetics.[3]

Principle of Method: The core of this technique is the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl carbon. This reaction forms a stable, ionic bisulfite adduct that is highly soluble in water, allowing it to be partitioned away from the water-insoluble organic product.[2]

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Product Product (Water-Insoluble) Bisulfite NaHSO₃ Product->Bisulfite No Reaction Aldehyde Aldehyde Impurity Adduct Aldehyde-Bisulfite Adduct (Water-Soluble) Aldehyde->Adduct + NaHSO₃ (Reaction) Bisulfite->Adduct

Sources

Technical Support Center: Stability of the Difluoromethyl Group Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the difluoromethyl (CF₂H) group in the presence of bases. The unique electronic properties of the CF₂H group, which make it a valuable bioisostere in medicinal chemistry, also render it susceptible to specific base-mediated reactions that can complicate synthetic routes.[1][2][3][4] This resource is designed to help you navigate these challenges effectively.

I. Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the behavior of the difluoromethyl group in basic media.

FAQ 1: Why is the difluoromethyl (CF₂H) group sensitive to bases?

The two electron-withdrawing fluorine atoms significantly increase the acidity of the hydrogen atom on the same carbon.[5] This makes the proton susceptible to abstraction by a base, forming a difluoromethyl anion. This anion can be unstable and may undergo further reactions, such as elimination to form a difluorocarbene, or other undesired transformations.[6][7]

FAQ 2: What is the approximate pKa of the proton in a CF₂H group?

The pKa of the difluoromethyl proton is highly dependent on the molecular context. For instance, the pKa of difluoromethane (CH₂F₂) is estimated to be in the range of 35-41, indicating its weak acidity.[6] However, when the CF₂H group is attached to an electron-withdrawing moiety, the acidity can increase significantly. For example, the pKa of the CF₂H proton in compounds like aryl-CF₂H can be substantially lower, making deprotonation more facile.[7]

FAQ 3: What are the most common side reactions when using bases with difluoromethylated compounds?

The primary side reactions include:

  • Difluorocarbene formation: Abstraction of the CF₂H proton followed by elimination of a leaving group (if present on an adjacent atom) or fluoride can generate highly reactive difluorocarbene.[8]

  • Proto-defluorination: This is the replacement of a fluorine atom with a hydrogen atom and can be a significant byproduct, especially in metal-catalyzed reactions.[9]

  • Hydrolysis: Both the difluoromethylating reagents and the difluoromethylated products can be susceptible to hydrolysis under aqueous basic conditions.[9]

  • Elimination: If a suitable leaving group is present on a neighboring atom, base-mediated elimination to form a double bond can occur.

FAQ 4: Are there "safe" bases to use with CF₂H-containing molecules?

The choice of base is highly substrate and reaction-dependent. Generally, milder, non-nucleophilic bases are preferred.

  • Inorganic carbonates: Bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often mild enough for many applications.

  • Organic amine bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) can be suitable, although their effectiveness depends on the acidity of the CF₂H proton.[10]

  • Fluoride sources: Cesium fluoride (CsF) can sometimes be used as a mild base.[11]

Stronger bases like alkoxides (e.g., t-BuOK), metal hydrides (e.g., NaH), and organolithium reagents should be used with extreme caution and at low temperatures, as they are more likely to induce decomposition.[10]

FAQ 5: How does the solvent affect the stability of the CF₂H group under basic conditions?

The solvent plays a crucial role. Protic solvents, especially in combination with strong bases, can facilitate protonolysis and other decomposition pathways. Aprotic solvents are generally preferred. For instance, in some difluoromethylation reactions, DMF has been found to be a more suitable solvent than THF when using fluoride initiators.[11] Anhydrous conditions are highly recommended to prevent hydrolysis of both the substrate and reagents.[9]

II. Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Guide 1: Low or No Yield of the Desired Product

Problem: Your reaction involving a difluoromethylated compound and a base is resulting in a low yield or complete consumption of the starting material without the formation of the expected product.

Possible Causes & Solutions:

  • Cause 1: Decomposition of the Starting Material. The base may be too strong, leading to the rapid decomposition of your CF₂H-containing substrate.

    • Troubleshooting Steps:

      • Analyze the Crude Reaction Mixture: Use ¹⁹F NMR and LC-MS to identify potential decomposition byproducts. Look for signals corresponding to difluorocarbene adducts or proto-defluorinated species.

      • Screen Milder Bases: Systematically screen a panel of weaker bases. A suggested order could be: K₂CO₃, Cs₂CO₃, Et₃N, DIPEA.[10]

      • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to slow down the rate of decomposition.

      • Slow Addition of Base: Add the base slowly to the reaction mixture to avoid localized high concentrations.

  • Cause 2: Instability of the Product. The desired product may be forming but is unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Monitor the Reaction Over Time: Take aliquots at regular intervals to determine if the product forms and then degrades.

      • Isolate the Product Quickly: Once the reaction is complete, work up the reaction mixture promptly and avoid prolonged exposure to the basic conditions.

      • Consider a Protecting Group Strategy: If the instability is due to another functional group in the molecule, consider protecting it before the reaction.

  • Cause 3: Reagent Incompatibility. The base may be reacting with other reagents in the mixture.

    • Troubleshooting Steps:

      • Run Control Experiments: Conduct the reaction in the absence of your difluoromethylated substrate to see if the base consumes other reagents.

      • Change the Order of Addition: The order in which reagents are added can be critical. For example, in some protocols, the base is added after the other components are mixed.[10]

Decision-Making Workflow for Base Selection

start Reaction with CF2H Compound and Base check_pka Is the CF2H proton highly acidic? start->check_pka strong_base Use strong, non-nucleophilic base at low temp (e.g., KHMDS, t-BuOK) check_pka->strong_base Yes mild_base Start with mild inorganic bases (e.g., K2CO3, CsF) check_pka->mild_base No/Unsure check_yield Is the yield acceptable? strong_base->check_yield mild_base->check_yield success Proceed with optimized conditions check_yield->success Yes troubleshoot Troubleshoot further (see Guide 1) check_yield->troubleshoot No

Caption: Workflow for selecting an appropriate base.

Guide 2: Formation of a Difluorocarbene-Derived Byproduct

Problem: You observe byproducts that suggest the formation and trapping of difluorocarbene.

Mechanism of Difluorocarbene Formation:

The formation of difluorocarbene from a difluoromethyl group typically proceeds through a two-step mechanism:

  • Deprotonation: A base removes the acidic proton from the difluoromethyl group to form a difluoromethyl anion.

  • Alpha-Elimination: The unstable difluoromethyl anion eliminates a fluoride ion to generate difluorocarbene (:CF₂).

Visualizing Difluorocarbene Formation

sub R-CF₂H anion [R-CF₂]⁻ sub->anion + B:⁻ base B:⁻ anion->sub - B:⁻ carbene :CF₂ anion->carbene - F⁻ fluoride F⁻ bh B-H

Caption: Mechanism of difluorocarbene formation.

Troubleshooting & Optimization:

  • Cause 1: Strong Base and/or High Temperature. These conditions favor both deprotonation and the subsequent elimination step.

    • Solutions:

      • Use a Weaker Base: As detailed in Guide 1, switch to a milder base.

      • Lower the Temperature: Running the reaction at reduced temperatures can disfavor the elimination step.

      • Trap the Anion: In some cases, the intermediate difluoromethyl anion can be "trapped" by a Lewis acid, preventing its decomposition to the carbene.[7][12]

  • Cause 2: Presence of a Good Leaving Group. If there is a good leaving group on the atom adjacent to the CF₂H group, elimination to form an alkene can be a competing pathway that may be initiated by the same conditions that favor difluorocarbene formation.

    • Solutions:

      • Modify the Substrate: If possible, modify the substrate to remove or replace the leaving group.

      • Choose Conditions that Favor Substitution over Elimination: This often involves using less sterically hindered bases and lower temperatures.

III. Experimental Protocol: Base-Mediated Hydrolysis of an Ester in the Presence of a Difluoromethyl Group

This protocol provides a general method for the hydrolysis of an ester in a molecule that also contains a difluoromethyl group, a common scenario in late-stage functionalization of drug candidates.

Materials:

  • Difluoromethyl-containing ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the difluoromethyl-containing ester (1.0 eq) in a mixture of THF and H₂O (typically a 3:1 to 1:1 ratio).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add LiOH (1.5 - 2.0 eq) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. Allow the reaction to slowly warm to room temperature if necessary.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Key Considerations for this Protocol:

  • Choice of Base: LiOH is often a good choice for ester hydrolysis as it is less likely to cause decomposition of the CF₂H group compared to stronger bases like NaOH or KOH, especially at low temperatures.[2]

  • Temperature Control: Maintaining a low temperature is critical to minimize potential side reactions involving the difluoromethyl group.

  • Monitoring: Careful monitoring is essential to avoid prolonged reaction times, which could lead to product degradation.

IV. Data Summary Table

The following table summarizes the relative stability of the CF₂H group under various basic conditions, providing a quick reference for experimental design.

BaseTypical ConditionsRelative Stability of CF₂HCommon Side Reactions
Weak Inorganic Bases
K₂CO₃, Cs₂CO₃Room temp. to moderate heatingHighGenerally well-tolerated
CsFRoom temp. to moderate heatingHighCan act as a mild base or fluoride source[11]
Organic Amine Bases
Et₃N, DIPEARoom temp.Moderate to HighGenerally stable, but depends on substrate acidity
Strong Bases
LiOH, NaOH, KOH0 °C to room temp.ModerateHydrolysis, potential for decomposition[13]
t-BuOK, NaH, KHMDSLow temp. (-78 °C to 0 °C)Low to ModerateHigh risk of deprotonation and decomposition[10]
Organolithium ReagentsLow temp. (-78 °C)Very LowVery high risk of decomposition

V. References

  • Vertex AI Search. (2024). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

  • MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones.

  • PMC. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes.

  • PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

  • Accounts of Chemical Research. (2021). A Toolbox of Reagents for Difluoromethylthiolation.

  • PMC - NIH. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.

  • Sigma-Aldrich. (n.d.). Protection/Deprotection Reagents.

  • ElectronicsAndBooks. (n.d.). Difluorodiazirine. V. Difluoromethyl Esters and Ethers.

  • Benchchem. (n.d.). side reactions and byproduct formation in difluoromethylation.

  • New Reactions. (2011). The New Kid on the Block: The Difluoromethyl Group.

  • Organic Letters - ACS Publications. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds.

  • Geri Lab. (2021). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.

  • The Royal Society of Chemistry. (n.d.). Difluoromethane as a Precursor to Difluoromethyl Borates.

  • PMC - NIH. (n.d.). CF2H, a Hydrogen Bond Donor.

  • Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.

  • PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ....

  • PMC. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

  • Chemical Society Reviews (RSC Publishing). (2021). Late-stage difluoromethylation: concepts, developments and perspective.

  • ResearchGate. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook.

  • (n.d.). C–F bond functionalizations of trifluoromethyl groups via radical intermediates.

  • ResearchGate. (n.d.). Comparison of OH, CF2H, and CH3 Group Properties | Download Table.

  • PMC. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds.

  • JNAS. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.

  • PMC. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride.

  • ResearchGate. (n.d.). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications | Request PDF.

  • ResearchGate. (n.d.). (a) Decomposition of CF 3 anion to difluorocarbene (:CF 2 ) and fluoride (F -.

  • ResearchGate. (n.d.). Difluoroalkyl ethers in materials and pharmaceutical research, and methods for their preparation..

  • Green Chemistry (RSC Publishing). (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids.

Sources

Technical Support Center: Separation of Mono- and Di-Fluorinated Byproducts via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: F-SEP-2024-001 Subject: Troubleshooting Selectivity & Resolution for Fluorinated Analogs

Executive Summary: The "Fluorine Effect" in Chromatography

Separating mono- and di-fluorinated byproducts is one of the most deceptive challenges in HPLC. Because the fluorine atom is small (van der Waals radius ~1.47 Å, similar to hydrogen's 1.20 Å) and highly electronegative, replacing a hydrogen with a fluorine often results in minimal changes to the molecule's overall hydrophobicity or steric footprint. Consequently, traditional alkyl phases (C18/C8) frequently fail to resolve these species, resulting in co-elution.

The Solution: You must exploit the specific electronic deficits created by the fluorine atoms. This guide prioritizes Fluoro-Phenyl (PFP) stationary phases over C18, leveraging mechanisms beyond simple hydrophobicity: dipole-dipole interactions,


-

stacking, and shape selectivity.

Method Development & Column Selection

Q1: Why is my C18 column failing to separate the mono- and di-fluorinated species?

A: On a C18 column, retention is governed almost exclusively by hydrophobicity (solvophobic theory). Since the mono- and di-fluorinated analogs often have nearly identical LogP values, C18 cannot distinguish them.

Recommendation: Switch to a Pentafluorophenyl (PFP) or Fluorophenyl stationary phase.

  • Mechanism: PFP phases possess a rigid aromatic ring with five electronegative fluorine atoms. This creates a strong electron-deficient (

    
    -acidic) cavity.
    
  • Selectivity: The di-fluorinated byproduct, being more electron-deficient than the mono-fluorinated species, will interact differently with the PFP ring. This "fluorophilicity" often leads to increased retention for the species with higher fluorine content, or distinct selectivity changes based on the dipole vector of the molecule.

Q2: Should I use Methanol or Acetonitrile?

A: Methanol (MeOH) is generally the superior choice for fluorinated separations on PFP columns.

  • Reasoning: Acetonitrile (ACN) is a dipole-aprotic solvent that can interfere with the dipole-dipole and

    
    -
    
    
    
    interactions between your analyte and the PFP stationary phase. Methanol is protic and allows these subtle steric and electronic interactions to dominate, thereby enhancing resolution (
    
    
    ).
Visual Guide: Column Selection Decision Tree

ColumnSelection Start Start: Mono- vs Di-Fluoro Separation CheckLogP Are LogP values distinct (>0.5 difference)? Start->CheckLogP UseC18 Use C18 Column (Hydrophobic Separation) CheckLogP->UseC18 Yes CheckAromatic Does analyte have aromatic rings? CheckLogP->CheckAromatic No (Co-elution on C18) UsePFP Use PFP (Pentafluorophenyl) Column (Methanol Mobile Phase) CheckAromatic->UsePFP Yes (Max Selectivity) UseC18PFP Use C18-PFP Hybrid (Balanced Selectivity) CheckAromatic->UseC18PFP No (Aliphatic Fluorines)

Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte properties.

Troubleshooting & Optimization FAQs

Issue: Co-elution (Resolution < 1.5)

Q: I switched to PFP, but the peaks are still partially overlapping. What next? A: Optimize the Temperature and Mobile Phase Modifier .

  • Temperature Effect: Lowering the temperature (e.g., from 40°C to 20°C) often enhances the specific stationary phase interactions (dipole/shape selectivity) which are exothermic. Higher temperatures tend to "wash out" these subtle selectivity gains.

  • Buffer Choice: If your analytes are ionizable (e.g., fluorinated amines or phenols), ensure you are at least 2 pH units away from the pKa. For PFP columns, Ammonium Formate (pH 3.0) is often preferred over TFA, as TFA can ion-pair and mask the PFP ligand's interaction sites.

Issue: Peak Tailing

Q: The di-fluorinated peak is tailing significantly (As > 1.5). A: This is likely due to secondary silanol interactions or Lewis acid-base interactions with the fluorine atoms.

  • Fix 1 (Base Deactivation): Add 5-10 mM Ammonium Acetate to the mobile phase. The ammonium ions block residual silanols.

  • Fix 2 (Core-Shell Particles): Switch to a Core-Shell (Superficially Porous) PFP column. These generally have better mass transfer and lower silanol activity than fully porous particles, sharpening the peaks.

Data Comparison: C18 vs. PFP Selectivity
ParameterC18 (Alkyl Phase)PFP (Fluoro-Phenyl Phase)
Primary Mechanism Hydrophobicity (Dispersive)

-

, Dipole-Dipole, Shape Selectivity
Mono/Di Separation Poor (Often co-elutes)Excellent (Separates by electronic density)
Preferred Solvent Acetonitrile (ACN)Methanol (MeOH)
Temperature Trend Higher Temp

Lower Pressure
Lower Temp

Better Selectivity
Elution Order Random / Hydrophobic drivenOften Di-F retained longer (Fluorophilic)

Standard Operating Protocol (SOP): Screening Workflow

Objective: Achieve baseline resolution (


) between Mono-F and Di-F analogs.

Step 1: Initial Column Screening

  • Column A: C18 (Control),

    
     mm, 1.7-2.7 µm.
    
  • Column B: PFP (Target),

    
     mm, 1.7-2.7 µm (e.g., Waters HSS PFP, Phenomenex Kinetex PFP, or ACE C18-PFP).
    

Step 2: Mobile Phase Setup

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Solvent B: Methanol (Preferred) or Acetonitrile.

Step 3: Gradient Method

  • Flow: 0.3 - 0.4 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temp: 25°C (Start low).

Step 4: Evaluation Criteria

  • If C18 shows co-elution (

    
    ), discard C18 data.
    
  • Evaluate PFP chromatogram.[1]

    • Scenario A (Partial Separation): Switch solvent from ACN to MeOH.

    • Scenario B (Good Separation but Tailing): Increase buffer concentration to 20 mM.

Diagnostic Workflow: Troubleshooting Co-elution

Troubleshooting Problem Problem: Mono/Di-F Co-elution Step1 Switch Organic (ACN -> MeOH) Problem->Step1 Check1 Improved? Step1->Check1 Step2 Lower Temp (40°C -> 20°C) Check1->Step2 No Success Method Validated Check1->Success Yes Check2 Improved? Step2->Check2 Step3 Change pH (Exploit pKa shift) Check2->Step3 No Check2->Success Yes Step3->Success

Figure 2: Logical workflow for resolving co-eluting fluorinated isomers when the initial PFP screen is insufficient.

References

  • Waters Corporation. (2024). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link

  • Advanced Chromatography Technologies (ACE). (2024). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[2] Link

  • Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. Link

  • Euerby, M. R., et al. (2003). Chromatographic Classification and Comparison of Commercially Available Reversed-Phase Stationary Phases for LC.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(Difluoromethyl)-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(difluoromethyl)-3,5-dimethoxybenzene. As a compound of interest in synthetic and medicinal chemistry, understanding its mass spectrometric behavior is crucial for its identification and characterization in complex matrices. This document outlines the foundational principles governing its fragmentation, offers a comparative analysis with the well-characterized analogue 1,3,5-trimethoxybenzene, and provides a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The insights are tailored for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural elucidation.

Introduction: Structural Context and Analytical Significance

This compound (Molecular Formula: C₉H₁₀F₂O₂, Molecular Weight: 188.17 g/mol ) is an aromatic compound featuring two electron-donating methoxy groups and an electron-withdrawing difluoromethyl group. This unique electronic configuration influences not only its chemical reactivity but also its behavior upon ionization in a mass spectrometer. The difluoromethyl moiety is an important pharmacophore, often used as a bioisostere for hydroxyl or thiol groups, making its analytical signature a key point of interest in metabolite identification and synthetic quality control.

Electron Ionization (EI) mass spectrometry is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint. For a molecule like this compound, the initial ionization event is most likely to occur by removing a non-bonding electron from one of the oxygen atoms, as these are the highest energy electrons in the molecule.[2] The resulting molecular ion (M⁺•) is energetically unstable and undergoes a series of predictable cleavage reactions to yield smaller, stable fragment ions.

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 188) is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation routes are expected to involve the methoxy and difluoromethyl substituents.

Workflow for Fragmentation Analysis

The logical flow for identifying and characterizing a compound like this using GC-MS follows a standardized yet flexible pathway.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve analyte in volatile solvent (e.g., DCM) Inject Inject sample (1 µL) Prep->Inject GC GC Separation (Capillary Column) Inject->GC Ionize Electron Ionization (70 eV) GC->Ionize Detect Mass Analyzer (Quadrupole) & Detector Ionize->Detect Spectrum Acquire Mass Spectrum Detect->Spectrum Identify Identify Molecular Ion (M⁺•) Spectrum->Identify Analyze Analyze Fragment Ions Identify->Analyze Compare Compare to Library/ Predicted Pattern Analyze->Compare Fragmentation_Pathway cluster_frags M Molecular Ion (M⁺•) C₉H₁₀F₂O₂⁺• m/z 188 F1 Loss of •CH₃ C₈H₇F₂O₂⁺ m/z 173 M:f1->F1:f0 - •CH₃ (15 Da) F3 Loss of •CHF₂ C₈H₉O₂⁺ m/z 137 M:f1->F3:f0 - •CHF₂ (51 Da) F5 Loss of •OCH₃ C₈H₇F₂O⁺ m/z 157 M:f1->F5:f0 - •OCH₃ (31 Da) F2 Loss of CO from m/z 173 C₇H₇F₂O⁺ m/z 145 F1:f1->F2:f0 - CO (28 Da) F4 Loss of CH₂O from m/z 137 C₇H₅O⁺ m/z 107 F3:f1->F4:f0 - CH₂O (30 Da)

Figure 2: Predicted EI fragmentation pathways for this compound.

Key Predicted Fragmentation Events:

  • Loss of a Methyl Radical (m/z 173): This is a hallmark fragmentation of methoxy-substituted aromatics. [3]Alpha-cleavage of a C-H bond in the methyl group is less favorable than cleavage of the O-CH₃ bond's methyl C-H. A more common and significant pathway is the cleavage of the aryl-O bond. However, the most characteristic fragmentation of anisoles involves the loss of the methyl radical (•CH₃), leading to a highly stable oxonium ion. This fragment at m/z 173 is expected to be prominent.

  • Sequential Loss of Carbon Monoxide (m/z 145): Following the loss of a methyl radical, the resulting ion at m/z 173 can subsequently expel a molecule of carbon monoxide (CO), a common fragmentation pathway for phenolic-type ions, to produce a fragment at m/z 145 . [4]3. Loss of the Difluoromethyl Radical (m/z 137): Cleavage of the C-C bond between the aromatic ring and the difluoromethyl group results in the loss of a •CHF₂ radical (51 Da). This yields the 3,5-dimethoxybenzene cation at m/z 137 . The intensity of this peak will depend on the relative strength of the Ar-CHF₂ bond compared to the bonds of the methoxy groups.

  • Loss of a Methoxy Radical (m/z 157): Cleavage of the aryl-oxygen bond can lead to the loss of a methoxy radical (•OCH₃), resulting in an ion at m/z 157 . This is another primary fragmentation route for aromatic ethers.

Comparative Analysis: The Impact of the -CHF₂ Group

To understand the influence of the difluoromethyl group, a comparison with a structurally similar, well-documented compound is invaluable. 1,3,5-Trimethoxybenzene provides an ideal reference. Its mass spectrum is publicly available and serves as a baseline for the fragmentation of the dimethoxybenzene core. [5]

Parameter This compound (Predicted) 1,3,5-Trimethoxybenzene (Observed) [5] Rationale for Differences
Molecular Ion (M⁺•) m/z 188 m/z 168 The molecular weight difference is due to the substitution of -OCH₃ (31 Da) with -CHF₂ (51 Da).
Loss of •CH₃ m/z 173 (Base Peak Candidate) m/z 153 (Base Peak) This is a dominant pathway for both, forming a stable oxonium ion. The base peak is likely to be this fragment in both spectra.
Loss of CO from [M-CH₃]⁺ m/z 145 m/z 125 A consistent secondary fragmentation following the initial methyl loss.
Loss of •OCH₃ m/z 157 m/z 137 Loss of a methoxy radical is a common pathway for both molecules.

| Unique Fragmentation | Loss of •CHF₂ (m/z 137) | Loss of CH₂O (m/z 138) | The presence of the difluoromethyl group introduces a unique cleavage not possible in the trimethoxy analogue. Conversely, 1,3,5-trimethoxybenzene shows a significant loss of formaldehyde from the molecular ion, a pathway less likely for the target compound. |

This comparison highlights that while the core fragmentation associated with the methoxy groups remains similar (e.g., loss of •CH₃), the introduction of the -CHF₂ group provides a unique and diagnostic fragment at m/z 137 corresponding to the loss of the difluoromethyl radical.

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for acquiring the mass spectrum of this compound.

4.1. Sample Preparation

  • Solvent Selection: Use a high-purity, volatile organic solvent compatible with GC analysis, such as Dichloromethane (DCM) or Ethyl Acetate. [6]2. Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of ~10 µg/mL. [6]This concentration aims for an on-column injection of approximately 10 ng, which is ideal for modern mass spectrometers.

  • Vialing: Transfer a minimum of 100 µL of the working solution into a 1.5 mL glass autosampler vial with a PTFE-lined cap. Ensure no particulate matter is present.

4.2. Instrumentation and Conditions

  • System: A standard benchtop Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.

  • GC Column: A low-to-mid polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-polymethylsiloxane column (e.g., HP-5ms), is recommended for its robustness and versatility with aromatic compounds. [7] 4.3. Method Parameters

Parameter Setting Justification
GC Inlet Splitless Mode Maximizes analyte transfer to the column for high sensitivity, suitable for ~10 ng injections.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Constant Flow1.2 mL/minA typical flow rate for a 0.25 mm ID column, balancing resolution and analysis time. [7]
Oven Program
Initial Temperature70 °C, hold 1 minStarts below the boiling point of the solvent to ensure good peak shape.
Ramp15 °C/min to 280 °CA moderate ramp rate to ensure good separation from any potential impurities.
Final HoldHold at 280 °C for 3 minEnsures that any less volatile components are eluted from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) Standard method for generating reproducible, library-searchable fragmentation patterns.
Ionization Energy70 eV A universal standard that provides sufficient energy for fragmentation and ensures consistency across different instruments. [1]
Source Temperature230 °CA standard source temperature that minimizes analyte condensation and degradation. [7]
Quadrupole Temp.150 °CPrevents contamination of the mass filter. [7]
Mass Scan Range40 - 300 amuCovers the molecular ion (m/z 188) and all significant predicted fragments.
Solvent Delay3 minPrevents the high-intensity solvent peak from saturating the detector.

Conclusion for the Field

This guide establishes a predictive framework for interpreting the electron ionization mass spectrum of this compound. The fragmentation is predicted to be dominated by characteristic losses from the methoxy substituents (•CH₃ loss to m/z 173) and a diagnostic cleavage of the difluoromethyl radical (•CHF₂ loss to m/z 137). By comparing its predicted fragmentation to the known spectrum of 1,3,5-trimethoxybenzene, we can confidently assign the major fragment ions and understand the electronic influence of the difluoromethyl group. The provided GC-MS protocol offers a reliable and reproducible method for obtaining high-quality data for this compound and its analogues, aiding researchers in pharmaceutical development and chemical synthesis in their structural confirmation workflows.

References

  • BenchChem. (n.d.). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Retrieved from BenchChem. 2. Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link] [8]3. McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. [2]4. Chemaazam. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry [Video]. YouTube. Retrieved from [Link] [4]5. NIST. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from National Institute of Standards and Technology. [6]6. Semantic Scholar. (1992, June 1). Fragmentation selectivity in electron impact ionization mass spectra of substituted dimethoxybenzenes. Retrieved from [Link] [3]7. MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8235. Retrieved from [Link] [7]8. NIST Chemistry WebBook. (n.d.). Benzene, 1,3,5-trimethoxy-. Retrieved from [Link]

Sources

Comparative Guide: Lipophilicity (LogP) of -CF2H vs. -CF3 Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the substitution of hydrogen or methyl groups with fluorinated motifs is a standard tactic to modulate metabolic stability and membrane permeability.[1][2] While the trifluoromethyl group (-CF3 ) is the gold standard for increasing lipophilicity and metabolic resistance, the difluoromethyl group (-CF2H ) has emerged as a distinct "lipophilic hydrogen bond donor."

This guide objectively compares these two moieties, highlighting that -CF2H analogs consistently exhibit lower LogP values (typically


LogP 

-0.5 to -0.8) compared to their -CF3 counterparts
, primarily due to the polarized C-H bond's ability to act as a weak hydrogen bond donor. This distinction allows -CF2H to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, offering a "Goldilocks" zone of physicochemical properties that -CF3 cannot access.

Mechanistic Foundation: The Electrostatic Divergence

To predict how these groups affect lipophilicity, one must look beyond molecular volume and focus on the electrostatic potential surfaces (ESP) and hydrogen bonding capabilities.

The Trifluoromethyl (-CF3) Moiety
  • Nature: Hydrophobic bulk.

  • Mechanism: The three fluorine atoms create a dense, electron-rich shell around the carbon. Because the C-F bond is non-polarizable and the motif lacks hydrogen, -CF3 acts as a "grease ball," significantly increasing the partition coefficient into octanol.

  • Effect on LogP: Strong increase (typically +0.5 to +1.2 LogP units relative to -CH3).

The Difluoromethyl (-CF2H) Moiety[1][3][4][5]
  • Nature: Lipophilic Hydrogen Bond Donor.[3][4]

  • Mechanism: The geminal fluorine atoms are highly electronegative, pulling electron density away from the central carbon. This induction renders the remaining C-H bond significantly acidic (polarized).

  • H-Bond Donor Capability: Unlike -CF3, the -CF2H group can donate a hydrogen bond to acceptors (like carbonyls or water).[5] This interaction with the aqueous phase lowers the partition coefficient relative to -CF3.

  • Effect on LogP: Moderate increase relative to -CH3, but marked decrease relative to -CF3.

Structural Comparison Diagram

The following diagram visualizes the decision logic when choosing between these two fluorinated motifs based on required physicochemical outcomes.

CF2H_vs_CF3_Decision Start Lead Optimization Target Need_Metabolic Requirement: Block Metabolic Site? Start->Need_Metabolic Check_Solubility Current Solubility/LogP Status Need_Metabolic->Check_Solubility Path_CF3 High Solubility / Low LogP Check_Solubility->Path_CF3 Molecule is too polar Path_CF2H Low Solubility / High LogP Check_Solubility->Path_CF2H Molecule is too lipophilic Action_CF3 Install -CF3 (Trifluoromethyl) Path_CF3->Action_CF3 Result_CF3 Outcome: High Metabolic Stability Significant LogP Increase (+0.8) No H-Bond Donor Action_CF3->Result_CF3 Action_CF2H Install -CF2H (Difluoromethyl) Path_CF2H->Action_CF2H Result_CF2H Outcome: Good Metabolic Stability Moderate LogP Increase Acts as H-Bond Donor Action_CF2H->Result_CF2H

Figure 1: Decision framework for bioisosteric replacement using fluorinated methyl groups.

Quantitative Comparison Data

The following data summarizes the lipophilicity shifts observed when modifying aromatic systems. Note the distinct drop in LogP when moving from -CF3 to -CF2H.

Table 1: Comparative Lipophilicity Shifts ( LogP)

Values represent the change in LogP relative to the unsubstituted parent or specific analog pairs.

Transformation

LogP (Approx.)
Mechanistic Driver
Ar-H

Ar-CF3
+0.9 to +1.2Increased hydrophobic surface area; no polar interactions.
Ar-H

Ar-CF2H
+0.4 to +0.6Hydrophobic bulk partially offset by C-H polarity (H-bond donor).
Ar-CF3

Ar-CF2H
-0.5 to -0.7 Key Comparison: Loss of one F and gain of polarized H-bond donor reduces lipophilicity.
Ar-OMe

Ar-OCF3
+1.0Extreme lipophilicity gain (Trifluoromethoxy effect).
Ar-OCF3

Ar-OCHF2
-0.7 Significant reduction in lipophilicity due to H-bond acidity of -OCHF2.

Data synthesized from comparative studies on anisole and toluene derivatives [1, 2].

Experimental Protocols

Protocol A: Chromatographic Hydrophobicity Index (CHI) via RP-HPLC

Use this method for rapid screening of analogs.

Principle: Retention time on a C18 column correlates linearly with LogP. The -CF2H analog should elute earlier than the -CF3 analog.

  • System Setup:

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

    • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

    • Mobile Phase B: Acetonitrile (ACN).

  • Calibration:

    • Inject a standard mixture of 5-7 compounds with known LogP values (e.g., Theophylline, Toluene, Naphthalene).

    • Plot LogP vs. Retention Time (

      
      ) to generate a calibration curve (
      
      
      
      ).
  • Sample Run:

    • Dissolve -CF3 and -CF2H analogs in 1:1 ACN:Water at 100 µM.

    • Run a gradient from 5% to 95% B over 10 minutes.

  • Data Analysis:

    • Calculate LogP using the regression equation from step 2.

    • Validation Check: The -CF3 analog must show a longer

      
      . If -CF2H elutes later, suspect Intramolecular Hydrogen Bonding (IMHB) masking the polar proton (common in ortho-substituted systems).
      
Protocol B: H NMR H-Bond Acidity Determination

Use this method to confirm the "Lipophilic Donor" mechanism.

Principle: The chemical shift of an acidic proton moves downfield (higher ppm) when H-bonded to a solvent. By comparing shifts in non-polar vs. polar solvents, we quantify the donor ability.[6][5]

  • Preparation:

    • Prepare two tubes for the -CF2H analog.

    • Tube A: 10 mM in CDCl

      
       (Non-polar, poor acceptor).
      
    • Tube B: 10 mM in DMSO-

      
       (Polar, strong H-bond acceptor).
      
  • Acquisition:

    • Acquire

      
      H NMR spectra at 298 K.
      
    • Focus on the triplet signal characteristic of -CF2H (

      
       Hz).
      
  • Calculation:

    • Calculate

      
      .[6]
      
  • Interpretation:

    • 
       ppm:  Confirms significant H-bond acidity. This explains the lower LogP compared to -CF3.[1]
      
    • 
       ppm:  Suggests the proton is not available for solvation (likely buried or involved in strong intramolecular H-bonding).
      

Case Study: Bioisosteric Replacement in Drug Design

A compelling example of this lipophilicity tuning is observed in the development of Evenamide analogs and related psychotropic agents.[7]

  • Challenge: The initial lead compound containing a perfluoroalkyl chain was too lipophilic (LogP > 5), leading to poor solubility and metabolic accumulation.

  • Intervention: Researchers replaced terminal -CF3 groups with -CF2H.

  • Result:

    • The -CF2H analogs maintained the metabolic stability of the alkyl chain (blocking oxidation).

    • The LogP dropped by approximately 0.6 units per replacement.

    • Mechanism: The exposed H-bond donor on the -CF2H group interacted with bulk water, effectively "pulling" the molecule slightly out of the lipid layer, improving the solubility profile without sacrificing the metabolic blockade provided by fluorine [3].

References

  • Zafrani, Y. et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry.[4] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[7] Journal of Medicinal Chemistry.[4] Link

  • Linclau, B. et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.[2][8] Journal of Medicinal Chemistry.[4] Link

  • Xing, L. et al. (2015).[9] Novel Isosteres of the Carboxylic Acid Group in Drug Design. Future Medicinal Chemistry. Link

Sources

Validating Hydrogen Bond Acidity of Difluoromethyl Protons

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers

Core Directive: The Rise of the Lipophilic Hydrogen Bond Donor

In modern drug design, the difluoromethyl group (


) has transcended its traditional role as a metabolically stable bioisostere of the methyl group. It is now recognized as a Lipophilic Hydrogen Bond Donor (Lipophilic HBD) . Unlike hydroxyl (-OH) or thiol (-SH) groups, which often incur a desolvation penalty that reduces membrane permeability, the 

motif offers a unique strategic advantage: it maintains hydrogen bond donating capability (crucial for target binding) while simultaneously increasing lipophilicity and permeability.

However, validating the hydrogen bond acidity of a


 bond is not trivial. The interaction is weaker than canonical O-H or N-H donors and requires sensitive, validated protocols to quantify. This guide compares the primary methods for validating 

hydrogen bond acidity, providing the experimental rigor required for high-impact publications and decision-making in lead optimization.

Comparative Analysis of Validation Methods

The following table contrasts the four primary methodologies used to validate and quantify the H-bond acidity of


 protons.
FeatureMethod A: NMR Solvatochromism Method B: NMR Titration (

)
Method C: IR Spectroscopy Method D: X-Ray Crystallography
Primary Output

(Chemical Shift perturbation)

/

(Binding Constant)

(Frequency Shift)
Bond Distances (

) & Angles (

)
Throughput High (Rapid Screen)Medium (Quantitative)Low (Structural Confirmation)Low (Solid-state only)
Sensitivity High (0.01 ppm resolution)HighMediumHigh (Atomic resolution)
Key Insight Rapidly ranks H-bond acidity (Abraham's A).Quantifies interaction strength (

).
Distinguishes "Blue-shifting" H-bonds.[1]Proves geometry and existence.
Limitation Indirect measure; solvent effects can interfere.Requires reference acceptor (e.g.,

).[2][3]
Spectra can be complex; requires high conc.Crystal packing forces may bias result.
Verdict Best for Screening Best for Quantification Best for Mechanistic Insight Best for Structural Proof

Detailed Experimental Protocols

Protocol A: NMR Solvatochromism (The "Abraham A" Screen)

This is the most practical method for medicinal chemists to rapidly assess if a specific


 moiety acts as a hydrogen bond donor. It relies on the deshielding effect observed when the proton interacts with a strong acceptor solvent (DMSO) versus a non-acceptor solvent (

).

The Mechanism: In


, the 

proton is relatively shielded. In

, the sulfoxide oxygen accepts a hydrogen bond from the

, reducing electron density around the proton and causing a downfield shift (

).

Step-by-Step Workflow:

  • Sample Preparation: Prepare two NMR tubes for the analyte (approx. 10 mM concentration).

    • Tube 1: Solvent is

      
       (passed through basic alumina to remove acidic impurities).
      
    • Tube 2: Solvent is

      
       (dry).
      
  • Acquisition: Acquire

    
     NMR spectra at 298 K. Ensure sufficient scans (
    
    
    
    ) to resolve the triplet (
    
    
    Hz).
  • Data Analysis:

    • Identify the

      
       triplet signal (typically 5.5 – 7.5 ppm).
      
    • Calculate

      
      .[2][3][4]
      
  • Quantification (Abraham's A Parameter):

    • Use the empirical correlation established by Zafrani et al.:

      
      
      
    • Interpretation:

      • 
         ppm: Negligible H-bond acidity.
        
      • 
         ppm: Moderate donor (resembles aniline/thiophenol).
        
      • 
         ppm: Strong donor (activated 
        
        
        
        ).
Protocol B: NMR Titration with Phosphine Oxide

For a rigorous thermodynamic value, titration with a standard acceptor (tri-n-butylphosphine oxide,


) is the gold standard.

Step-by-Step Workflow:

  • Host Solution: Prepare a stock solution of the

    
     compound (Host, H) in a non-polar, non-competing solvent (e.g., 
    
    
    
    or
    
    
    ) at 5-10 mM.
  • Guest Solution: Prepare a stock of

    
     (Guest, G) in the same Host solution (to keep [H] constant during titration).
    
  • Titration:

    • Measure initial spectrum of Host (

      
       eq Guest).
      
    • Add aliquots of Guest solution (0.2 to 10 equivalents).

    • Record

      
       NMR after each addition.
      
  • Plotting: Track the chemical shift of the

    
     proton (
    
    
    
    ) vs. concentration of Guest (
    
    
    ).
  • Fitting: Fit the isotherm to a 1:1 binding model (using software like BindFit or Python scipy.optimize) to extract the association constant

    
    .
    
    
    
    

Scientific Logic & Visualizations

The "Blue-Shift" Anomaly

Unlike O-H bonds, which lengthen and red-shift (lower wavenumber) upon H-bonding,


 bonds can exhibit blue-shifting  (shortening and higher wavenumber). This occurs due to the rehybridization of the carbon atom and the specific electrostatics of the fluorine atoms. When validating via IR, do not strictly look for a red shift; a blue shift of 10-40 

is a valid signature of

H-bonding.
Visualization 1: Validation Logic Flow

The following diagram illustrates the decision tree for validating


 acidity, ensuring resource efficiency.

ValidationWorkflow Start Candidate Molecule (CF2H Moiety) Step1 Step 1: NMR Solvatochromism (CDCl3 vs DMSO) Start->Step1 Decision1 Δδ > 0.1 ppm? Step1->Decision1 Calculate Δδ Step2 Step 2: NMR Titration (w/ n-Bu3PO) Decision1->Step2 Yes (Screen Pass) ResultWeak Negligible Donor (Lipophilic Only) Decision1->ResultWeak No Step3 Step 3: Structural Confirmation (X-Ray / IR) Step2->Step3 Determine Ka ResultStrong Validated Lipophilic HBD (Bioisostere Active) Step3->ResultStrong Confirm Geometry

Caption: A hierarchical workflow for validating hydrogen bond acidity, prioritizing rapid NMR screening before investing in quantitative titration or crystallography.

Visualization 2: The Electrostatic Mechanism

Understanding why


 acts as a donor is crucial. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, creating a significant positive electrostatic potential (the "sigma-hole") on the hydrogen.

InteractionModel C C F1 F C->F1 Inductive Pull F2 F C->F2 Inductive Pull H H (σ+) C->H Acceptor Acceptor (O/N) H->Acceptor H-Bond (Weak/Med)

Caption: Schematic of the polarization in the CF2H group. The fluorine atoms (green) withdraw electron density, enhancing the positive charge on the proton (red) for interaction with acceptors (blue).

References

  • Zafrani, Y. et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.

  • Sessler, C. D. et al. (2017).[5] CF2H, a Hydrogen Bond Donor.[1][2][3][4][5][6][7][8][9][10] Journal of the American Chemical Society.

  • Wang, F. et al. (2025).[2][11] Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry.

  • Abraham, M. H. et al. (2014). NMR Method for the Determination of Solute Hydrogen Bond Acidity. Journal of Organic Chemistry.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(Difluoromethyl)-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-performance chemical reagents but also with the critical knowledge to handle them safely from acquisition to disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Difluoromethyl)-3,5-dimethoxybenzene, grounded in established safety principles and regulatory frameworks.

Part 1: Hazard Profile and Regulatory Framework

Understanding the "why" is crucial for appreciating the "how." The disposal protocol for any chemical is dictated by its unique hazard profile and the regulations that govern chemical waste.

Inferred Hazard Assessment

While comprehensive toxicological data for this compound is not extensively published, we can infer its likely hazards by examining its structural components—a dimethoxybenzene core and a difluoromethyl group—and data from analogous compounds.

  • Irritation: Aromatic ethers and halogenated hydrocarbons frequently exhibit irritant properties. Safety Data Sheets (SDS) for similar molecules, such as 1,4-Dimethoxybenzene and other fluorinated aromatics, indicate that this compound should be handled as a skin, eye, and respiratory tract irritant.[1][2][3][4][5]

  • Toxicity: The compound may be harmful if swallowed or inhaled.[1][2][6][7]

  • Hazards from Decomposition: The presence of fluorine is a critical consideration. During thermal decomposition or combustion, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and carbonyl fluoride.[8][9] This potential dictates the ultimate disposal method, favoring specialized incineration.

The Governing Regulatory Standard: EPA and RCRA

In the United States, the Environmental Protection Agency (EPA) regulates the management and disposal of hazardous materials under the Resource Conservation and Recovery Act (RCRA).[10][11] This "cradle-to-grave" system ensures that hazardous waste is managed safely from its point of generation to its final disposal. Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these specific federal, state, and local requirements.

Part 2: Pre-Disposal Safety and Spill Management

Before beginning any process that will generate waste, ensure all safety measures are in place.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The following should be worn at all times when handling this compound and its waste:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[12][13]Protects against accidental splashes of the chemical or contaminated solvents.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[12]Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory All handling should occur inside a certified chemical fume hood to prevent inhalation of vapors or dust.[2][14]Minimizes exposure to potentially harmful and irritating vapors.
Managing Spills and Exposures

Accidents require immediate and correct action.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[1][3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][9]

  • Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent like vermiculite, sand, or earth.[5] Collect the contaminated material into a designated hazardous waste container. Do not allow the material to enter drains.[1][12][13]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that waste containing this compound is handled in a compliant and safe manner.

Step 1: Waste Characterization and Segregation

The first crucial step is to identify the material as hazardous waste. Based on its inferred irritant and toxic properties, this compound must be disposed of as regulated hazardous waste.[15][16]

  • Action: Designate a specific waste stream for this chemical and materials contaminated with it. This includes:

    • Unused or expired pure chemical.

    • Contaminated consumables (e.g., pipette tips, gloves, weighing paper, silica gel).

    • Solutions containing the chemical.

  • Causality: Proper segregation prevents accidental mixing with incompatible chemicals, which could lead to dangerous reactions.

Step 2: Containerization and Labeling

Waste must be accumulated in appropriate containers.

  • Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be kept closed unless actively adding waste.[1][12]

  • Action: Label the container clearly before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Causality: Federal law requires clear and accurate labeling to ensure safe handling, storage, and transport by all personnel, from the lab to the final disposal facility.

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in the laboratory before collection.

  • Action: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, such as inside a ventilated cabinet. This area should be near the point of generation.

  • Causality: Storing waste in a designated, controlled area minimizes the risk of spills and unauthorized access, ensuring containment and safety within the lab. Storage time limits are dictated by your facility's generator status (e.g., SQG, LQG) under RCRA, so consult your EHS office for specific timelines.[11][16]

Step 4: Final Disposal

The final step is the transfer of waste to a licensed disposal facility.

  • Action: Never dispose of this compound down the drain or in the regular trash.[1][13]

  • Action: Contact your institution's EHS department to arrange for a scheduled pickup of the full waste container. They will manage the transport and final disposal.

  • Causality: The preferred disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen fluoride.[8] This ensures the complete destruction of the molecule, preventing its release into the environment. Your EHS office works exclusively with licensed Treatment, Storage, and Disposal Facilities (TSDFs) that meet these stringent EPA requirements.[16]

Part 4: Workflow and Data Visualization

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of waste generated from this compound.

G cluster_lab Laboratory Operations cluster_ehs EHS / Licensed Contractor Operations gen Waste Generated (Pure chemical, contaminated items) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Always start with safety seg Step 2: Segregate Waste (Halogenated Organic Stream) ppe->seg cont Step 3: Collect in Labeled Container ('Hazardous Waste', Chemical Name, Hazards) seg->cont store Step 4: Store in Satellite Accumulation Area (Closed, secondary containment) cont->store pickup Step 5: Schedule EHS Pickup store->pickup When container is full or time limit reached transport Transport to TSDF pickup->transport dispose Final Disposal (High-Temperature Incineration) transport->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.